molecular formula C37H59NO12 B15581935 Cirramycin B1

Cirramycin B1

Katalognummer: B15581935
Molekulargewicht: 709.9 g/mol
InChI-Schlüssel: CTCMCTIYYRWUDM-LMSCLYNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cirramycin B1 is a useful research compound. Its molecular formula is C37H59NO12 and its molecular weight is 709.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C37H59NO12

Molekulargewicht

709.9 g/mol

IUPAC-Name

2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2R,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-5-[(2S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde

InChI

InChI=1S/C37H59NO12/c1-10-28-21(4)35-37(7,50-35)15-13-25(40)19(2)17-24(14-16-39)33(20(3)27(42)18-29(43)47-28)49-36-32(44)31(38(8)9)34(23(6)46-36)48-30-12-11-26(41)22(5)45-30/h13,15-16,19-24,27-28,30-36,42,44H,10-12,14,17-18H2,1-9H3/b15-13+/t19-,20+,21-,22?,23-,24+,27-,28-,30-,31-,32-,33-,34-,35+,36+,37+/m1/s1

InChI-Schlüssel

CTCMCTIYYRWUDM-LMSCLYNPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Isolation of Cirramycin B1 from Streptomyces cirratus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for the isolation of Cirramycin B1 specifically from Streptomyces cirratus is limited in publicly available literature. This guide is constructed based on the well-documented methodologies for the closely related macrolide, Cirramycin B, isolated from Streptomyces cyaneus. The protocols and data presented are therefore representative and should be adapted and validated for Streptomyces cirratus.

Introduction

This compound is a 16-membered macrolide antibiotic belonging to the leucomycin-spiramycin group, characterized by a carbonyl group at position 9 of the lactone ring. Like other macrolides, its antibiotic activity stems from the inhibition of protein synthesis in susceptible bacteria. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its producing organism, Streptomyces cirratus. The document details the fermentation process, extraction, purification, and characterization of the compound, presenting available quantitative data in a structured format for clarity.

Fermentation of Streptomyces cirratus for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces cirratus. The following protocol is adapted from methodologies established for Cirramycin B production from Streptomyces cyaneus[1].

Culture Conditions

Successful fermentation relies on a multi-stage process to ensure a healthy and productive inoculum.

Table 1: Fermentation Parameters for Cirramycin Production [1]

ParameterSeed Culture (Stage 1 & 2)Production Culture
MediumLiquid Starch Nitrate (B79036)Liquid Starch Nitrate
Vessel250 mL Erlenmeyer Flask (Stage 1), 2L Conical Flask (Stage 2)5L Fermentor
Working Volume50 mL (Stage 1), 500 mL (Stage 2)Variable
Incubation Time3 days per stageUp to 56 hours
Temperature30°C30°C
Agitation250 rpm (Rotary Shaker)250 rpm
AerationN/A1 vvm
Initial pH7.07.0
Experimental Protocol: Fermentation
  • Inoculum Preparation (Stage 1): Streptomyces cirratus is inoculated into 250 mL Erlenmeyer flasks containing 50 mL of sterile liquid starch nitrate medium. The flasks are incubated at 30°C on a rotary shaker at 250 rpm for 3 days[1].

  • Seed Culture Scale-up (Stage 2): The culture from Stage 1 is transferred to a 2L conical flask containing 500 mL of the same seed medium and incubated under the same conditions for another 3 days[1].

  • Production Fermentation: The second-stage seed culture is used to inoculate a 5L fermentor containing the production medium. The fermentation is carried out at 30°C with an agitation of 250 rpm and an aeration rate of 1 vvm. The pH is maintained at an initial value of 7.0[1].

  • Monitoring: The production of the antimicrobial agent typically begins after 12 hours and reaches its maximum after approximately 56 hours of incubation. During the fermentation, the pH may initially drop to around 6.8 before gradually increasing[1].

Extraction and Purification of this compound

Following fermentation, the active metabolite is extracted from the culture broth and purified to yield this compound.

Experimental Workflow: Extraction and Purification

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Centrifugation Centrifugation (5000 rpm, 15 min) Filtration->Centrifugation Supernatant Clear Supernatant (pH adjusted to 7.0) Centrifugation->Supernatant Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate (B1210297), 1:1 v/v) Supernatant->Solvent_Extraction Organic_Phase Ethyl Acetate Phase Solvent_Extraction->Organic_Phase Evaporation Evaporation under Reduced Pressure Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Dissolution Dissolution in DMSO Crude_Extract->Dissolution Filtration2 Filtration Dissolution->Filtration2 Purification Purification Filtration2->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Separation CC Column Chromatography (CC) Purification->CC Purification Pure_Compound Pure this compound CC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocol: Extraction and Purification
  • Harvesting: The fermentation broth is harvested and the mycelium is separated by filtration, followed by centrifugation at 5000 rpm for 15 minutes to obtain a clear supernatant[1].

  • Extraction: The pH of the supernatant is adjusted to 7.0. The active metabolite is then extracted with an equal volume of ethyl acetate (1:1 v/v)[1].

  • Concentration: The organic phase is collected and evaporated to dryness under reduced pressure using a rotary evaporator to yield the crude extract[1].

  • Purification: The crude extract is dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and filtered. The purification of this compound is achieved through a combination of chromatographic techniques, including Thin Layer Chromatography (TLC) for initial separation and purity assessment, followed by Column Chromatography (CC) for final purification[1].

Structural Elucidation and Physicochemical Properties

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Physicochemical Properties of Cirramycin B [1]

PropertyDescription
Molecular FormulaC₃₆H₅₉NO₁₂ (suggested)
Melting Point228°C
SolubilityFreely soluble in chloroform, ethyl acetate, n-butanol, acetone, ethyl alcohol, methanol, and 10% isopropyl alcohol. Insoluble in petroleum ether, hexane, and benzene.
AppearanceCharacteristic odor

Biological Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi[1].

Table 3: Minimum Inhibitory Concentrations (MICs) of a Cirramycin-B Antibiotic [1]

Test OrganismMIC (µg/mL)
Staphylococcus aureusData not specified
Bacillus subtilisData not specified
Escherichia coliData not specified
Klebsiella pneumoniaeData not specified
Pseudomonas aeruginosaData not specified
Salmonella typhiData not specified
Candida albicansData not specified

Note: While the source indicates activity against these organisms, specific MIC values for this compound were not provided in the reviewed literature. The table reflects the reported spectrum of activity for a Cirramycin-B antibiotic.

Biosynthesis of this compound

The biosynthesis of macrolide antibiotics in Streptomyces is a complex process involving polyketide synthases (PKS) and various tailoring enzymes.

General Macrolide Biosynthetic Pathway

Macrolide_Biosynthesis Starter_Unit Starter Unit (e.g., Propionyl-CoA) PKS Polyketide Synthase (PKS) Assembly Line Starter_Unit->PKS Extender_Units Extender Units (e.g., Methylmalonyl-CoA) Extender_Units->PKS Polyketide_Chain Nascent Polyketide Chain PKS->Polyketide_Chain Thioesterase Thioesterase Domain Polyketide_Chain->Thioesterase Macrolactone_Ring Macrolactone Ring Formation Thioesterase->Macrolactone_Ring Tailoring_Enzymes Post-PKS Tailoring Enzymes Macrolactone_Ring->Tailoring_Enzymes Glycosylation Glycosylation Tailoring_Enzymes->Glycosylation Hydroxylation Hydroxylation Tailoring_Enzymes->Hydroxylation Final_Macrolide This compound Glycosylation->Final_Macrolide Hydroxylation->Final_Macrolide

Caption: A generalized schematic of macrolide antibiotic biosynthesis.

The biosynthesis of the this compound aglycone is presumed to follow the general pathway for 16-membered macrolides, which involves a Type I Polyketide Synthase (PKS). The assembly line utilizes a starter unit (commonly propionyl-CoA) and several extender units (typically methylmalonyl-CoA and malonyl-CoA) to construct the polyketide backbone. Following cyclization of the macrolactone ring by a thioesterase domain, a series of post-PKS modifications, such as glycosylation and hydroxylation, are catalyzed by tailoring enzymes to yield the final bioactive molecule. The specific gene cluster and enzymatic steps for this compound biosynthesis in Streptomyces cirratus have not been elucidated in the reviewed literature.

Conclusion

This technical guide has outlined the key steps in the discovery and isolation of this compound from Streptomyces cirratus, drawing upon established protocols for the closely related Cirramycin B. The methodologies for fermentation, extraction, and purification provide a solid foundation for researchers in the field of natural product drug discovery. Further research is required to delineate the specific biosynthetic pathway of this compound and to obtain detailed quantitative data on its production and biological activity. Such studies will be crucial for the potential development of this compound as a therapeutic agent.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cirramycin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirramycin B1 is a macrolide antibiotic produced by certain strains of Streptomyces. As a member of the broader cirramycin complex, it shares structural similarities with other macrolide antibiotics, which are known for their efficacy against a range of bacterial pathogens. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing from available spectroscopic and physicochemical data. It aims to serve as a foundational resource for researchers engaged in the study of this antibiotic for potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex macrolide antibiotic. While detailed structural elucidation remains less documented than its analogue, Cirramycin A1, key physicochemical properties have been reported, providing insights into its chemical makeup.

Molecular Formula and Weight

Based on elemental analysis and mass spectrometry, the molecular formula of Cirramycin B has been determined to be C36H59NO12.[1] This corresponds to a molecular weight of approximately 697.4 g/mol .[1] This formula is notably different from that of Cirramycin A1 (C31H51NO10), suggesting significant structural variations between the two compounds.

Core Macrolide Structure

Like other macrolides, this compound possesses a large lactone ring to which one or more deoxy sugars are attached. The presence of an aldehyde group has been confirmed by NMR spectroscopy, with a characteristic peak observed at 9.88 ppm.[1] This functional group is a key feature of the aglycone portion of the molecule.

The aglycone is the macrocyclic lactone core of the antibiotic. The stereochemistry of the numerous chiral centers within this macrocycle is critical for its biological activity. While the complete stereochemical configuration of this compound has not been fully detailed in widely available literature, it is expected to be consistent with other members of the 16-membered macrolide class.

Glycosidic Linkages

Attached to the aglycone are sugar moieties. The exact nature and linkage of these sugars in this compound require further detailed structural analysis. In many related macrolides, these sugars play a crucial role in the antibiotic's interaction with the bacterial ribosome.

Physicochemical and Spectroscopic Data

The characterization of this compound has been supported by various analytical techniques. The available data, while not exhaustive, provides a foundational understanding of the molecule's properties.

Physical Properties
PropertyValueReference
Molecular FormulaC36H59NO12[1]
Molecular Weight697.4[1]
Melting Point228 °C[1]
SolubilityFreely soluble in chloroform, ethyl acetate, n-butanol, acetone, ethyl alcohol, methanol, and 10% isopropyl alcohol. Insoluble in petroleum ether, hexane, and benzene.[1]
Spectroscopic Data
TechniqueObserved FeaturesReference
UV Spectroscopy Maximum absorption peak at 240 nm.[1]
Infrared (IR) Spectroscopy Characteristic bands indicating an unsaturated carbonyl system.[1]
NMR Spectroscopy A peak at 9.88 ppm, attributable to an aldehyde group.[1]
Mass Spectrometry Molecular weight determined to be 697.4.[1]

Experimental Protocols

The isolation and purification of this compound are crucial steps for its structural elucidation and biological testing. The following is a generalized protocol based on methods used for macrolide antibiotics.

Fermentation and Isolation
  • Fermentation: Streptomyces cyaneus is cultured in a suitable fermentation medium to produce the Cirramycin complex.[1]

  • Extraction: The fermentation broth is filtered, and the filtrate is extracted with a solvent such as ethyl acetate.

  • Purification: The crude extract is then subjected to column chromatography, typically using silica (B1680970) gel, for the separation of the different Cirramycin components.[1]

A more detailed experimental workflow for the isolation of macrolide antibiotics is depicted below:

experimental_workflow Figure 1. Generalized Experimental Workflow for this compound Isolation. cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces Culture Filtration Filtration of Broth Fermentation->Filtration SolventExtraction Solvent Extraction Filtration->SolventExtraction Concentration Concentration SolventExtraction->Concentration Chromatography Column Chromatography Concentration->Chromatography PurifiedB1 Purified this compound Chromatography->PurifiedB1

Caption: Generalized Experimental Workflow for this compound Isolation.

Mechanism of Action and Signaling Pathways

This compound, as a macrolide antibiotic, is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3][4]

Ribosomal Targeting

Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[2][5][6][7] This binding can physically obstruct the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[4][7] The interaction is highly specific to bacterial ribosomes, which accounts for the selective toxicity of these antibiotics.

The following diagram illustrates the general mechanism of action for macrolide antibiotics:

signaling_pathway Figure 2. Mechanism of Action of Macrolide Antibiotics. cluster_bacterium Bacterial Cell Macrolide This compound Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellGrowth Bacterial Growth & Proliferation ProteinSynthesis->CellGrowth Leads to inhibition of

Caption: Mechanism of Action of Macrolide Antibiotics.

Conclusion

This compound represents an intriguing macrolide antibiotic with potential for further investigation. While foundational data on its chemical structure and properties are available, a complete stereochemical assignment and detailed spectroscopic analysis are necessary to fully unlock its potential for drug development. The information compiled in this guide serves as a valuable starting point for researchers and scientists dedicated to the exploration of novel antimicrobial agents. Further studies are warranted to fully elucidate its structure-activity relationship and to explore its therapeutic efficacy.

References

In-Depth Technical Guide: The Biosynthetic Pathway of Cirramycin B1 in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Notice: Despite a comprehensive search for scientific literature, detailed information specifically elucidating the complete biosynthetic pathway of Cirramycin B1 in Streptomyces species is not currently available in the public domain. While Streptomyces cirratus is known to produce a class of macrolide antibiotics known as cirramycins, including this compound, the specific gene cluster, the precise enzymatic steps, and the regulatory networks governing its formation have not been fully characterized and published.

This guide, therefore, will outline the generally accepted principles of macrolide antibiotic biosynthesis in Streptomyces and extrapolate a putative pathway for this compound based on the biosynthesis of structurally related and well-studied macrolides. This document is intended to serve as a foundational resource and a guide for future research endeavors.

Introduction to this compound and Macrolide Biosynthesis

This compound is a 16-membered macrolide antibiotic produced by Streptomyces cirratus. Macrolides are a large class of natural products characterized by a macrocyclic lactone ring to which one or more deoxysugar residues are attached. They are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of macrolides can be conceptually divided into three main stages:

  • Polyketide Chain Assembly: The formation of the macrolactone ring from simple carboxylic acid precursors by a Type I PKS.

  • Post-PKS Modifications: Tailoring of the polyketide backbone through enzymatic reactions such as hydroxylation, epoxidation, and methylation.

  • Glycosylation: The attachment of one or more sugar moieties to the macrolactone ring, which is often crucial for biological activity.

Putative Biosynthetic Pathway of this compound

Based on the structure of this compound and established knowledge of macrolide biosynthesis, a hypothetical pathway can be proposed.

The this compound Biosynthetic Gene Cluster

It is highly probable that the genes responsible for this compound biosynthesis are organized in a single biosynthetic gene cluster (BGC) within the Streptomyces cirratus genome. This cluster would be expected to contain genes encoding:

  • Type I Polyketide Synthase (PKS): The core enzymes responsible for assembling the 16-membered macrolactone ring.

  • Post-PKS Tailoring Enzymes: Including cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases.

  • Genes for Deoxysugar Biosynthesis: Enzymes for the synthesis of the deoxysugar moieties attached to the macrolactone.

  • Glycosyltransferases (GTs): Enzymes that catalyze the attachment of the sugar units.

  • Regulatory Genes: Genes that control the expression of the biosynthetic genes.

  • Resistance Genes: Genes that confer resistance to the producing organism.

Polyketide Chain Synthesis

The aglycone of this compound is likely assembled by a modular Type I PKS. This enzymatic assembly line consists of a series of modules, with each module responsible for the incorporation and modification of a specific extender unit. The process begins with a loading module that primes the PKS with a starter unit, followed by a series of extension modules that add two-carbon units derived from malonyl-CoA or methylmalonyl-CoA. The domains within each module (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, and Enoylreductase) dictate the structure of the growing polyketide chain.

A hypothetical workflow for the PKS-mediated synthesis of the this compound aglycone is depicted below.

G Hypothetical PKS Workflow for this compound Aglycone cluster_loading Loading Module cluster_modules Extension Modules cluster_termination Termination Loading Loading ACP Module1 Module 1 KS AT KR ACP Loading->Module1:head Module2 Module 2 KS AT KR DH ACP Module1->Module2:head Growing Polyketide Chain ModuleN Module N KS AT KR ACP Module2->ModuleN:head ... TE Thioesterase (TE) ModuleN->TE:head Aglycone This compound Aglycone TE->Aglycone Cyclization & Release Starter Starter Unit Starter->Loading:head Starter Unit (e.g., Propionyl-CoA)

Caption: Hypothetical workflow of the Polyketide Synthase (PKS) for the assembly of the this compound aglycone.

Post-PKS Modifications and Glycosylation

Following the synthesis and release of the polyketide chain from the PKS, it is likely subjected to a series of tailoring reactions. For this compound, these would include hydroxylations and other modifications to form the final aglycone structure. Subsequently, glycosyltransferases would catalyze the attachment of the specific deoxysugar moieties. The genes for the biosynthesis of these sugars are expected to be located within the same BGC.

The proposed sequence of post-PKS events is illustrated in the following diagram.

G Proposed Post-PKS Biosynthesis of this compound PKS_product Initial Polyketide (Pro-aglycone) Aglycone Mature Aglycone PKS_product->Aglycone Post-PKS Tailoring (e.g., Hydroxylation) CirramycinB1 This compound Aglycone->CirramycinB1 Glycosylation (Glycosyltransferase) Deoxysugar_synthesis Deoxysugar Biosynthesis Activated_sugar Activated Deoxysugar Deoxysugar_synthesis->Activated_sugar Activated_sugar->CirramycinB1 Glycosylation (Glycosyltransferase)

Caption: Proposed post-PKS modification and glycosylation steps in the biosynthesis of this compound.

Experimental Protocols for Future Research

To elucidate the specific biosynthetic pathway of this compound, a series of experiments would be required. The following are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification and Sequencing of the this compound Biosynthetic Gene Cluster

Objective: To identify and sequence the complete BGC responsible for this compound production in Streptomyces cirratus.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces cirratus grown in a suitable production medium.

  • Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, complete genome assembly.

  • Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The BGC predicted to be responsible for this compound biosynthesis will be identified based on the presence of a Type I PKS gene cluster and homology to known macrolide BGCs.

Gene Inactivation and Complementation Studies

Objective: To confirm the involvement of the identified BGC in this compound biosynthesis and to determine the function of individual genes.

Methodology:

  • Construction of Gene Deletion Mutants: Specific genes within the putative this compound BGC (e.g., a key PKS gene or a glycosyltransferase gene) will be targeted for inactivation using PCR-targeting-based methods or CRISPR-Cas9-mediated gene editing adapted for Streptomyces.

  • Metabolite Analysis: The wild-type S. cirratus and the generated mutant strains will be cultured under production conditions. The culture extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. The absence of this compound production in a mutant strain would confirm the involvement of the deleted gene in its biosynthesis.

  • Complementation: To confirm that the observed phenotype is due to the specific gene deletion, the mutant strain will be complemented by reintroducing a functional copy of the deleted gene on an integrative or replicative plasmid. Restoration of this compound production would verify the gene's function.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To express the entire this compound BGC in a heterologous host to confirm its completeness and to facilitate pathway engineering.

Methodology:

  • Cloning of the BGC: The entire BGC will be captured from the S. cirratus genome using methods such as Transformation-Associated Recombination (TAR) cloning in yeast or long-range PCR followed by assembly.

  • Transformation into a Heterologous Host: The cloned BGC will be introduced into a genetically tractable and high-producing Streptomyces host strain, such as Streptomyces coelicolor or Streptomyces albus.

  • Production and Analysis: The heterologous host carrying the this compound BGC will be cultivated, and the production of this compound will be verified by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

As of the time of this writing, there is no publicly available quantitative data, such as enzyme kinetics or precursor incorporation rates, specifically for the this compound biosynthetic pathway. The generation of such data would be a key objective of future research following the elucidation of the BGC.

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces cirratus represents an exciting area for future research. While a definitive pathway remains to be elucidated, the foundational knowledge of macrolide biosynthesis provides a strong framework for its investigation. The application of modern genomic and molecular biology techniques, as outlined in this guide, will be crucial in unraveling the genetic and biochemical intricacies of this compound formation. Such studies will not only enhance our understanding of natural product biosynthesis but also open avenues for the engineered production of novel and improved macrolide antibiotics.

An In-Depth Technical Guide on the Mechanism of Action of Cirramycin B1 on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirramycin B1, a member of the macrolide class of antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the known information regarding its chemical properties, antibacterial spectrum, and the general mechanism of action shared with other macrolide antibiotics. It also outlines standard experimental protocols for elucidating the specific interactions of novel macrolides with the ribosome, providing a framework for future research on this compound.

Introduction

The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of existing and novel antimicrobial agents. Macrolide antibiotics are a clinically important class of protein synthesis inhibitors that bind to the large ribosomal subunit.[1][2] this compound is a 16-membered ring macrolide antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3] This guide aims to provide a detailed technical overview of its mechanism of action at the ribosomal level.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental to comprehending its interaction with the bacterial ribosome.

PropertyValueReference
Molecular Weight 697.4 g/mol [3]
UV Absorption Max (λmax) 240 nm[3]

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S large ribosomal subunit.[1][2] The primary mechanism involves the steric obstruction of the nascent polypeptide exit tunnel (NPET).

Binding Site on the 50S Ribosomal Subunit

The binding site for macrolides is located within the NPET, a channel through which the newly synthesized polypeptide chain exits the ribosome. This site is predominantly formed by segments of the 23S ribosomal RNA (rRNA), with some contributions from ribosomal proteins. Key nucleotides in the 23S rRNA that are crucial for macrolide binding include those in domain V and domain II.[1][2] While specific footprinting data for this compound is not available, studies on other macrolides have identified interactions with nucleotides such as A2058, A2059, and U2609 (E. coli numbering).[1]

Inhibition of Protein Synthesis

By binding within the NPET, this compound physically blocks the progression of the elongating polypeptide chain once it reaches a certain length. This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby terminating protein synthesis.[1] The inhibitory action of macrolides can be context-dependent, with the efficiency of stalling influenced by the specific amino acid sequence of the nascent peptide.

The following diagram illustrates the general mechanism of macrolide action on the bacterial ribosome.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit binds Peptidyl_tRNA Peptidyl-tRNA PTC Peptidyl Transferase Center Peptidyl_tRNA->PTC at P-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->PTC at A-site NPET Nascent Peptide Exit Tunnel Blocked_NPET Blocked NPET PTC->NPET Nascent peptide enters Cirramycin_B1 This compound Cirramycin_B1->NPET binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Blocked_NPET->Protein_Synthesis_Inhibition leads to

General mechanism of this compound action.

Antibacterial Spectrum and Activity

Table 1: Known Antibacterial Activity of this compound

Organism Type Activity Reference
Gram-positive bacteria Active [3]
Gram-negative bacteria Active [3]

| Unicellular fungi | Active |[3] |

Further research is required to establish a detailed profile of this compound's potency against clinically relevant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Haemophilus influenzae.

Mechanisms of Resistance

Bacteria can develop resistance to macrolide antibiotics through several mechanisms:

  • Target Site Modification: The most common mechanism is the methylation of an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA by Erm methyltransferases. This modification reduces the binding affinity of macrolides to the ribosome.[1]

  • Drug Efflux: Active efflux pumps can transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.

  • Drug Inactivation: Less commonly, enzymatic inactivation of the macrolide can occur.

Cross-resistance between this compound and other macrolides is expected, particularly in strains harboring Erm methyltransferases.[1]

The following diagram illustrates the common pathways of macrolide resistance.

Resistance_Mechanisms cluster_bacterium Bacterial Cell Macrolide Macrolide (e.g., this compound) Ribosome Ribosome (Target) Macrolide->Ribosome Inhibition Methylated_Ribosome Methylated Ribosome (Altered Target) Macrolide->Methylated_Ribosome Reduced Binding Ribosome->Methylated_Ribosome erm Methylation Efflux_Pump Efflux Pump Efflux_Pump->Macrolide Expels Resistance Antibiotic Resistance Efflux_Pump->Resistance Inactivating_Enzyme Inactivating Enzyme Inactivating_Enzyme->Macrolide Degrades Inactivating_Enzyme->Resistance Methylated_Ribosome->Resistance

Common mechanisms of macrolide resistance.

Experimental Protocols for Studying this compound-Ribosome Interactions

To further elucidate the specific mechanism of action of this compound, a series of established experimental protocols can be employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Broth microdilution or agar (B569324) dilution methods are standardly used to determine MIC values against a panel of clinically relevant bacterial strains.

Ribosome Binding Assays

These assays are used to determine the binding affinity (dissociation constant, Kd) of an antibiotic to the ribosome. A common method involves using a radiolabeled form of the antibiotic and measuring its binding to isolated ribosomes.

In Vitro Translation Inhibition Assays

These assays measure the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50). Cell-free translation systems are used, and the synthesis of a reporter protein (e.g., luciferase or green fluorescent protein) is monitored in the presence of varying concentrations of the antibiotic.

Ribosomal Footprinting

This technique identifies the specific nucleotides in the rRNA that are protected by the bound antibiotic from chemical or enzymatic cleavage. This provides a high-resolution map of the antibiotic binding site.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM can provide a high-resolution three-dimensional structure of the this compound-ribosome complex. This structural information is invaluable for understanding the precise molecular interactions between the antibiotic and its target.

The following diagram outlines a general workflow for characterizing a novel ribosome-targeting antibiotic.

Experimental_Workflow Start Novel Macrolide (e.g., this compound) MIC MIC Determination (Antibacterial Spectrum) Start->MIC Binding_Assay Ribosome Binding Assay (Determine Kd) Start->Binding_Assay Translation_Assay In Vitro Translation Inhibition Assay (Determine IC50) Start->Translation_Assay Data_Analysis Data Analysis and Mechanism Elucidation MIC->Data_Analysis Binding_Assay->Data_Analysis Translation_Assay->Data_Analysis Footprinting Ribosomal Footprinting (Identify Binding Site) CryoEM Cryo-Electron Microscopy (Structural Analysis) Footprinting->CryoEM End Comprehensive Mechanism of Action CryoEM->End Data_Analysis->Footprinting

Workflow for antibiotic mechanism characterization.

Conclusion

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the nascent peptide exit tunnel. While its broad-spectrum activity is established, a detailed understanding of its specific interactions with the ribosome, its quantitative inhibitory potency, and its complete resistance profile requires further investigation using the experimental approaches outlined in this guide. Such studies will be crucial for evaluating the therapeutic potential of this compound and for the development of next-generation macrolide antibiotics to combat the growing threat of antimicrobial resistance.

References

Cirramycin B1: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirramycin B1 is a macrolide antibiotic belonging to the 16-membered ring subgroup. Macrolide antibiotics are a class of naturally derived or semi-synthetic drugs characterized by a macrocyclic lactone ring to which one or more deoxy sugars are attached. They are known for their activity primarily against Gram-positive bacteria and some Gram-negative organisms.[1] This technical guide provides a comprehensive overview of the available data on the antibacterial spectrum of this compound against Gram-positive bacteria, its mechanism of action, and detailed experimental protocols for its evaluation. Due to the limited specific data available for this compound, this guide also includes comparative data from other closely related 16-membered macrolides to provide a broader context of its potential activity.

Mechanism of Action

This compound, as a macrolide antibiotic, is a protein synthesis inhibitor. Its primary target is the 50S subunit of the bacterial ribosome. By binding to the 50S ribosomal subunit, macrolides interfere with protein synthesis, a critical process for bacterial growth and replication.[2] This inhibition can occur at different stages of protein synthesis, including the translocation step, where the ribosome moves along the mRNA. The high affinity of macrolides for bacterial ribosomes contributes to their broad-spectrum activity against susceptible bacteria.[1]

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit tRNA Aminoacyl-tRNA 50S_subunit->tRNA Blocks Translocation Protein Growing Polypeptide Chain 50S_subunit->Protein Catalyzes Peptide Bond Formation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA->50S_subunit Binds to A-site CirramycinB1 This compound CirramycinB1->50S_subunit Binds to

Mechanism of action of this compound.

Data Presentation: Antibacterial Spectrum

The antibacterial activity of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. The following table summarizes the available MIC data for Cirramycin B and other related 16-membered macrolides against a selection of Gram-positive bacteria. It is important to note that specific MIC data for this compound is scarce in the reviewed literature.

Gram-positive BacteriumAntibioticMIC (µg/mL)Reference
Bacillus subtilis NCTC 10400Cirramycin B0.97[3]
Micrococcus luteus ATCC 9341Cirramycin B0.97[3]
Staphylococcus aureusCirramycin B1.95[3]
Staphylococcus aureus (Erythromycin-susceptible)MC-352≤1 (MIC90)[4]
Staphylococcus epidermidis (Erythromycin-susceptible)MC-352≤1 (MIC90)[4]
Streptococcus pyogenesMC-3520.12 (MIC90)[4]
Group B, C, and G StreptococciMC-3520.25 (MIC90)[4]
Streptococcus pneumoniaeMC-3520.12 (MIC90)[4]
Enterococcus faecalis (Erythromycin-susceptible)MC-3521[4]
Enterococcus faecalis (Erythromycin-resistant)MC-352>16[4]

Note: MIC90 represents the concentration required to inhibit 90% of the tested isolates.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for assessing the in vitro activity of an antibiotic. The two primary methods recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antibiotic Solutions:

  • A stock solution of this compound is prepared in a suitable solvent.

  • A series of twofold dilutions of the antibiotic is made in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium. The final concentrations in the wells should typically range from 0.06 to 64 µg/mL, or as required based on the expected activity of the compound.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are picked from a fresh agar plate (18-24 hours old).

  • The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • The standardized bacterial suspension is then diluted in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations, and then a standardized inoculum of the test bacteria is spotted onto the surface of the agar plates.

1. Preparation of Agar Plates:

  • A stock solution of this compound is prepared.

  • A series of twofold dilutions of the antibiotic is prepared and added to molten Mueller-Hinton Agar (MHA) at 45-50°C.

  • The agar-antibiotic mixture is then poured into sterile Petri dishes and allowed to solidify.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

  • This suspension may be further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

3. Inoculation and Incubation:

  • A multipoint inoculator is used to spot the standardized bacterial suspension onto the surface of the agar plates containing different concentrations of the antibiotic.

  • A growth control plate (agar without antibiotic) is also inoculated.

  • The plates are incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies.

MIC_Determination_Workflow cluster_prep Preparation cluster_method Methodology cluster_assay Assay cluster_incubation Incubation cluster_results Results Start Start Antibiotic_Stock Prepare Antibiotic Stock Solution Start->Antibiotic_Stock Bacterial_Culture Prepare Pure Bacterial Culture Start->Bacterial_Culture Dilution Create Serial Dilutions of Antibiotic Antibiotic_Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum Broth_Dilution Broth Microdilution: Inoculate 96-well plates Dilution->Broth_Dilution Agar_Dilution Agar Dilution: Spot inoculate agar plates Dilution->Agar_Dilution Inoculum->Broth_Dilution Inoculum->Agar_Dilution Incubate Incubate at 35-37°C for 16-20 hours Broth_Dilution->Incubate Agar_Dilution->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.

References

In Vitro Biological Activity of Novel Cirramycin B1 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cirramycin B1, a 16-membered macrolide antibiotic, represents a promising scaffold for the development of novel therapeutic agents. Its structural complexity allows for a multitude of chemical modifications, leading to the generation of analogs with potentially enhanced or novel biological activities. This guide provides an in-depth overview of the in vitro biological activities of novel analogs structurally related to this compound, focusing on their antibacterial and anticancer properties. Due to a scarcity of publicly available data on this compound derivatives, this document leverages data from closely related 16-membered macrolides, such as Tylosin (B1662201) and Spiramycin, to provide a representative understanding of the potential activities and structure-activity relationships (SAR) of novel this compound analogs.

Antibacterial Activity of Novel Macrolide Analogs

The primary hallmark of macrolide antibiotics is their potent antibacterial activity, primarily against Gram-positive bacteria. Novel analogs are often designed to overcome existing resistance mechanisms and broaden their spectrum of activity.

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of novel 4"-O-substituted Tylosin derivatives against macrolide-resistant Staphylococcus aureus. These derivatives serve as a model for the potential efficacy of similarly modified this compound analogs.

Compound IDSubstituent Group (R) at 4"-OHMIC (µg/mL) vs. S. aureus MS-8710
Tylosin ->800
Analog 1 2-methoxyisovaleryl12.5[1]
Analog 2 4-methylvaleryl12.5[1]
Analog 3 phenylthioacetyl6.25[1]
Analog 4 phenylsulfonylacetyl6.25[1]
Analog 5 4-nitrophenylacetyl6.25[1]
Analog 6 4-nitrophenylsulfonyl6.25[1]
Analog 7 phenylethanesulfonyl6.25[1]

Additionally, novel Spiramycin I derivatives have shown considerable antibacterial activity against various bacterial strains.

Compound IDMIC (µM) vs. S. aureusMIC (µM) vs. S. epidermidisMIC (µM) vs. B. subtilisMIC (µM) vs. E. coli
Spiramycin I 22132
Analog 8 >1284232
Analog 9 >1288464
Analog 10 21132

Anticancer Activity of Novel Macrolide Analogs

Recent research has unveiled the potential of macrolide antibiotics as anticancer agents. Modifications to the macrolide scaffold can impart significant cytotoxic activity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table presents the in vitro anticancer activity (IC50 values) of novel Spiramycin I derivatives against the human gastric cancer cell line HGC-27.

Compound IDModificationIC50 (µM) vs. HGC-27
Spiramycin I -2.80 ± 0.25
Analog 11 3-O-Acyl0.19 ± 0.02[2]
Analog 12 3-O-Acyl0.45 ± 0.04[2]
Analog 13 3-O-Acyl0.55 ± 0.06[2]
Analog 14 3-O-Acyl1.20 ± 0.17[2]
Analog 15 4''-O-Acyl0.88 ± 0.11[2]
Analog 16 4''-O-Acyl0.95 ± 0.13[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the in vitro evaluation of novel this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial activity. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain is grown in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). This is then diluted to the final testing concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only the medium (sterility control) and medium with the bacterial suspension (growth control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Determination of In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer drugs.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HGC-27) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis of novel macrolide analogs and the subsequent evaluation of their biological activities.

G cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation Lead_Compound Lead Compound (e.g., this compound) Chemical_Modification Chemical Modification (e.g., Acylation, Glycosylation) Lead_Compound->Chemical_Modification Purification Purification & Characterization (HPLC, NMR, MS) Chemical_Modification->Purification Novel_Analogs Library of Novel Analogs Purification->Novel_Analogs Antibacterial_Screening Antibacterial Screening (MIC Determination) Novel_Analogs->Antibacterial_Screening Anticancer_Screening Anticancer Screening (IC50 Determination) Novel_Analogs->Anticancer_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antibacterial_Screening->SAR_Analysis Anticancer_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for macrolide analog synthesis and evaluation.

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of some macrolide analogs has been linked to the induction of apoptosis through the generation of reactive oxygen species (ROS). The diagram below illustrates this proposed signaling pathway.

G Macrolide_Analog Novel Macrolide Analog Cancer_Cell Cancer Cell Macrolide_Analog->Cancer_Cell ROS_Generation Increased Intracellular Reactive Oxygen Species (ROS) Cancer_Cell->ROS_Generation Induces Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Leads to Caspase_Activation Caspase Cascade Activation Mitochondrial_Stress->Caspase_Activation Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: ROS-mediated apoptosis pathway induced by macrolide analogs.

Conclusion

While direct research on novel this compound analogs is limited, the data from structurally similar 16-membered macrolides like Tylosin and Spiramycin provide a strong foundation for predicting their potential biological activities. The synthesis of novel analogs through chemical modification of the this compound scaffold holds significant promise for the development of new antibacterial agents to combat resistant pathogens and for the discovery of potent anticancer therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach for researchers and drug development professionals to explore the therapeutic potential of novel this compound analogs. Further investigation into the specific structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully realize their clinical utility.

References

Understanding the Mode of Resistance to Cirramycin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the mode of resistance to Cirramycin B1 is limited. As this compound is a member of the macrolide class of antibiotics, this guide details the well-established mechanisms of resistance to macrolides, which are the presumed modes of resistance for this compound.

Introduction to this compound and Macrolide Resistance

This compound is a macrolide antibiotic. Macrolides are a class of bacteriostatic antibiotics that inhibit protein synthesis by binding to the 50S ribosomal subunit of bacteria.[1] Their effectiveness is increasingly challenged by the emergence of bacterial resistance. Understanding the molecular mechanisms underlying this resistance is crucial for the development of new therapeutic strategies and the preservation of the efficacy of this important antibiotic class. The primary mechanisms of macrolide resistance are target site modification, active drug efflux, and enzymatic inactivation.[2][3][4]

Primary Mechanisms of Macrolide Resistance

The three principal mechanisms of bacterial resistance to macrolide antibiotics are detailed below. These mechanisms can occur individually or in combination, often leading to high levels of resistance.

Target Site Modification

The most common mechanism of macrolide resistance involves the modification of the antibiotic's target on the bacterial ribosome.[3][5] This alteration reduces the binding affinity of the macrolide, rendering it ineffective.

  • Key Genes: erm (erythromycin ribosome methylation) genes, such as erm(A), erm(B), and erm(C).[2][3][5]

  • Mechanism: These genes encode for methyltransferase enzymes that add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli) within the 23S rRNA component of the 50S ribosomal subunit.[2][3] This methylation sterically hinders the binding of macrolide antibiotics to the ribosome.[6]

  • Phenotype: This mechanism typically confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[3][7][8] The expression of erm genes can be either constitutive or inducible.[7]

Active Efflux

Bacteria can acquire resistance by actively pumping macrolide antibiotics out of the cell, preventing them from reaching their ribosomal target.[1]

  • Key Genes: mef (macrolide efflux) genes, such as mef(A) and mef(E), and msr (macrolide-streptogramin resistance) genes, such as msr(A) and msr(D).[2][8][9]

  • Mechanism: The mef genes encode for a proton-motive force-dependent efflux pump belonging to the major facilitator superfamily (MFS).[8][10] The msr genes encode for an ATP-binding cassette (ABC) transporter.[1][9] Often, mef and msr genes are found together, forming a two-component efflux system.[8][9]

  • Phenotype: Efflux-mediated resistance is typically of a lower level than that conferred by target site modification and is specific to 14- and 15-membered macrolides (M phenotype).[8][9]

Enzymatic Inactivation

A less common but significant mechanism of resistance is the enzymatic inactivation of the macrolide antibiotic itself.

  • Key Genes: ere (erythromycin resistance esterase) genes, such as ere(A) and ere(B), and mph (macrolide phosphotransferase) genes, such as mph(A) and mph(B).[2][11]

  • Mechanism:

    • Esterases (ere): These enzymes hydrolyze the lactone ring of 14- and 15-membered macrolides, rendering them inactive.[2][3]

    • Phosphotransferases (mph): These enzymes inactivate macrolides by adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar.[2][12]

  • Phenotype: This mechanism leads to high-level resistance to specific macrolides.[3]

Quantitative Data on Macrolide Resistance

The presence of different resistance genes significantly impacts the Minimum Inhibitory Concentration (MIC) of macrolides. The following table summarizes typical MIC ranges observed in Streptococcus pneumoniae with different resistance mechanisms.

Resistance MechanismAssociated Gene(s)Typical Erythromycin MIC Range (µg/mL)Typical Azithromycin MIC Range (µg/mL)
Target Site Modificationerm(B)2 to >2568 to >256
Active Effluxmef(A)1 to 323 to >256
Dual Mechanismerm(B) + mef(A)>256>256
Wild-Type (Susceptible)None<0.5<0.5

Data compiled from studies on macrolide resistance in Streptococcus pneumoniae.[13]

Experimental Protocols for Studying Macrolide Resistance

Investigating the mode of resistance to macrolides involves a combination of phenotypic and genotypic methods.

Antimicrobial Susceptibility Testing (AST)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit the growth of a bacterial isolate.

  • Methodology:

    • Broth Microdilution: A standardized inoculum of the bacterial isolate is added to a series of wells containing two-fold serial dilutions of the macrolide antibiotic in a suitable broth medium.

    • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Interpretation: The MIC value is compared to established clinical breakpoints to classify the isolate as susceptible, intermediate, or resistant.

Detection of Resistance Genes by Polymerase Chain Reaction (PCR)
  • Objective: To identify the presence of specific macrolide resistance genes (erm, mef, msr, ere, mph).

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from the bacterial isolate.

    • PCR Amplification: Specific primers designed to target the resistance genes of interest are used to amplify the target DNA sequences.

    • Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel.

    • Visualization: The presence of a band of the expected size indicates the presence of the resistance gene.

Efflux Pump Inhibition Assay
  • Objective: To determine if active efflux is contributing to macrolide resistance.

  • Methodology:

    • MIC Determination with and without an Inhibitor: The MIC of the macrolide is determined in parallel in the absence and presence of a known efflux pump inhibitor (e.g., reserpine).

    • Interpretation: A significant reduction (typically four-fold or greater) in the MIC in the presence of the inhibitor suggests that an active efflux mechanism is involved in the resistance.[14]

Visualizing Resistance Mechanisms and Workflows

Signaling Pathways of Macrolide Resistance

Macrolide_Resistance_Mechanisms cluster_Cell Bacterial Cell cluster_Ribosome 50S Ribosomal Subunit cluster_Resistance Resistance Mechanisms Ribosome 23S rRNA Macrolide_in Macrolide (e.g., this compound) Macrolide_in->Ribosome Inhibits Protein Synthesis Efflux Active Efflux (mef/msr genes) Macrolide_in->Efflux Substrate for Efflux Pump Inactivation Enzymatic Inactivation (ere/mph genes) Macrolide_in->Inactivation Substrate for Enzyme Target_Mod Target Site Modification (erm genes) Target_Mod->Ribosome Methylates 23S rRNA Macrolide_expelled Expelled Macrolide Efflux->Macrolide_expelled Pumps out Macrolide_out Inactive Macrolide Inactivation->Macrolide_out Degrades/Modifies

Caption: Overview of the three primary mechanisms of macrolide resistance in bacteria.

Experimental Workflow for Investigating Macrolide Resistance

Experimental_Workflow start Bacterial Isolate ast Antimicrobial Susceptibility Testing (AST) start->ast mic Determine MIC ast->mic phenotype Resistance Phenotype (Susceptible, Intermediate, Resistant) mic->phenotype dna_extraction DNA Extraction mic->dna_extraction If Resistant efflux_assay Efflux Pump Inhibition Assay mic->efflux_assay If Resistant conclusion Characterize Mode of Resistance phenotype->conclusion pcr PCR for Resistance Genes (erm, mef, etc.) dna_extraction->pcr gene_detection Resistance Gene(s) Identified pcr->gene_detection gene_detection->conclusion efflux_result Efflux Mechanism Confirmed/Ruled Out efflux_assay->efflux_result efflux_result->conclusion

Caption: A general experimental workflow for the characterization of macrolide resistance.

References

Initial Screening of Cirramycin B1 for Cytotoxic Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the cytotoxic potential of Cirramycin B1 will find a notable scarcity of direct scientific literature. Extensive searches for specific data on its cytotoxic activity, including IC50 values, detailed experimental protocols, and elucidated signaling pathways, have yielded no specific results for this particular compound. This technical guide, therefore, aims to provide a transparent overview of the current landscape, summarizing the limited information available for closely related compounds within the cirramycin family and the broader class of macrolide antibiotics, and outlines standard methodologies that would be employed for such a screening.

While direct experimental data on this compound is absent from the public domain, preliminary insights can be gleaned from studies on similar molecules. For instance, 'Carrimycin,' a related macrolide antibiotic, has demonstrated anti-tumor properties. Studies on this compound have shown that it can inhibit cell proliferation, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis in oral squamous cell carcinoma cells. The mechanism of action for Carrimycin has been linked to the downregulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways. However, it is crucial to emphasize that these findings pertain to Carrimycin and cannot be directly extrapolated to this compound without dedicated experimental validation.

General Methodologies for Cytotoxicity Screening

In the absence of specific protocols for this compound, this section outlines standard, widely accepted experimental procedures for the initial screening of a novel compound's cytotoxic activity. These methodologies form the foundation of preclinical cancer research and would be the logical first steps in evaluating this compound.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's effect on cancer cells typically involves a cell viability or cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with a medium containing these various concentrations of the compound. Control wells receive medium with the vehicle (solvent used to dissolve the compound) only.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Apoptosis Detection

To determine if the cytotoxic effect of a compound is due to the induction of programmed cell death (apoptosis), assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around its determined IC50 value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Incubation: The cells are incubated in the dark for a short period.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Data Presentation

As no quantitative data for this compound is available, a representative table structure for presenting such data is provided below.

Cell LineCompoundIncubation Time (h)IC50 (µM)
e.g., MCF-7 (Breast Cancer)This compound48Data not available
e.g., A549 (Lung Cancer)This compound48Data not available
e.g., HeLa (Cervical Cancer)This compound48Data not available

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the logical flow of experiments and potential mechanisms of action, diagrams generated using Graphviz (DOT language) are a powerful tool.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Screening start Cancer Cell Lines mtt MTT Assay (Cell Viability) start->mtt ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Staining (Apoptosis Assay) ic50->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway Hypothetical_Signaling_Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway Cirramycin_B1 This compound PI3K PI3K Cirramycin_B1->PI3K Inhibition ERK ERK Cirramycin_B1->ERK Inhibition p38 p38 Cirramycin_B1->p38 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation p38->Proliferation

Cirramycin B1: A Comprehensive Technical Guide on its Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirramycin B1 is a macrolide antibiotic with potential applications in antibacterial therapy. A thorough understanding of its physicochemical properties and stability is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the known characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for formulation development, analytical method development, and understanding its pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₃₆H₅₉NO₁₂[1]
Molecular Weight 697.4 g/mol [1]
Melting Point 228 °C[1]
UV Absorption Maximum (λmax) 240 nm[1]
Appearance White solid (typical for macrolides)General knowledge
Solubility Freely soluble in chloroform, ethyl acetate, n-butanol, acetone, ethyl alcohol, methanol, and 10% isopropyl alcohol. Insoluble in petroleum ether, hexane, and benzene.[1]
NMR Data Presence of an aldehyde group indicated at 9.88 ppm.[1]

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is a critical factor influencing its shelf-life, storage conditions, and formulation. While specific stability data for this compound is not extensively available, the general stability profile of macrolide antibiotics provides valuable insights. Macrolides are known to be susceptible to degradation under various environmental conditions.[1][2][3]

ConditionGeneral Stability of MacrolidesPotential Impact on this compound
pH Generally unstable in acidic conditions (pH < 7). More stable in neutral to slightly alkaline conditions.[1][2][4]Expected to degrade in the acidic environment of the stomach, potentially impacting oral bioavailability. Formulations may require enteric coating.
Temperature Susceptible to thermal degradation. Degradation rates increase with temperature.[5][6][7][8]Storage at controlled room temperature or under refrigeration is likely necessary. Exposure to high temperatures during manufacturing and storage should be avoided.
Light Some macrolides are sensitive to light and can undergo photodegradation.[5][9]Protection from light may be required for both the API and its formulated products to prevent degradation and loss of potency.

Experimental Protocols

Detailed methodologies are essential for the consistent and accurate determination of the physicochemical and stability properties of this compound. The following are generalized protocols based on standard pharmaceutical analysis techniques for antibiotics.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid substance transitions to a liquid state. It is a key indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • A small amount of dry this compound powder is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

  • Analytical balance

  • Vials with closures

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent in a vial.

  • The vial is sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is centrifuged to separate the undissolved solid.

  • An aliquot of the clear supernatant is carefully removed and diluted appropriately.

  • The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

UV-Vis Spectroscopy

Principle: This technique measures the absorption of ultraviolet and visible light by a substance, which is proportional to its concentration.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • A standard stock solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable solvent (e.g., methanol).

  • A series of calibration standards are prepared by diluting the stock solution to known concentrations.

  • The UV-Vis spectrum of a dilute solution of this compound is scanned over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • The absorbance of the calibration standards is measured at the λmax.

  • A calibration curve of absorbance versus concentration is plotted to determine the concentration of unknown samples.

Stability-Indicating HPLC Method

Principle: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the API due to degradation and separate it from its degradation products.[10][11][12]

Apparatus:

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Analytical column (e.g., C18 reversed-phase)

  • Forced degradation equipment (e.g., acid, base, hydrogen peroxide, heat source, photostability chamber)

Procedure:

  • Method Development: An isocratic or gradient HPLC method is developed to achieve adequate separation of this compound from its potential degradation products. Key parameters to optimize include the mobile phase composition, pH, column temperature, and flow rate.

  • Forced Degradation Studies: this compound is subjected to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60-80°C, and exposure to UV and visible light) to generate degradation products.

  • Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the intact drug from all degradation products is critically assessed.

  • Stability Testing: The validated method is then used to analyze samples of this compound that have been stored under various conditions (e.g., different temperatures and humidity levels) for extended periods to determine its shelf-life.

Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound is believed to exert its antibacterial effect through the inhibition of bacterial type I signal peptidase (SPase).[13][14] SPase is a crucial enzyme in the bacterial protein secretion pathway, responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.[14][15][16] Inhibition of SPase leads to the accumulation of unprocessed pre-proteins in the cell membrane, disrupting membrane integrity and essential cellular processes, ultimately leading to bacterial cell death.

The following diagram illustrates the proposed mechanism of action for this compound.

Cirramycin_B1_Mechanism cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome PreProtein Pre-protein with Signal Peptide Ribosome->PreProtein Protein Synthesis SecTranslocon Sec Translocon PreProtein->SecTranslocon Translocation SPase Type I Signal Peptidase (SPase) SecTranslocon->SPase Pre-protein emerges AccumulatedPreProtein Accumulated Unprocessed Pre-proteins SecTranslocon->AccumulatedPreProtein Accumulation MatureProtein Mature Protein SPase->MatureProtein Signal Peptide Cleavage (Normal Function) CellDeath Disruption of Membrane Integrity & Cell Death AccumulatedPreProtein->CellDeath Leads to CirramycinB1 This compound CirramycinB1->SPase Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of Type I Signal Peptidase.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties and stability considerations for the macrolide antibiotic, this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and scientists involved in the development of this compound as a potential therapeutic agent. Further studies are warranted to establish a comprehensive, quantitative stability profile for this compound under various conditions to ensure the development of a safe, effective, and stable pharmaceutical product.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cirramycin B1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Cirramycin B1 using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for accuracy, precision, and robustness in research and quality control environments.

Introduction

This compound is a macrolide antibiotic with potential therapeutic applications. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of pharmaceutical preparations. This application note describes a robust HPLC method for the determination of this compound. The chromatographic conditions have been adapted from established methods for structurally similar macrolide antibiotics, such as rosamicin, to ensure a high degree of selectivity and sensitivity. A study has shown that Cirramycin B exhibits a maximum UV absorbance at 240 nm, which is utilized for detection in this method[1].

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

Preparation of Solutions
  • Mobile Phase: Prepare a 50 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water. Adjust the pH to 6.5 with glacial acetic acid. The mobile phase consists of a mixture of acetonitrile and 50 mM ammonium acetate buffer. The exact ratio should be optimized for best separation, starting with a 60:40 (v/v) mixture of acetonitrile and buffer. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and should be optimized for the specific instrument and column used.

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 50 mM Ammonium Acetate (pH 6.5)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 240 nm
Run Time Approximately 15 minutes
Sample Preparation

For the analysis of bulk drug substance, dissolve an accurately weighed amount of the sample in methanol to achieve a concentration within the calibration range and then dilute with the mobile phase. For formulated products, a suitable extraction procedure may be required to remove excipients. A generic solid-phase extraction (SPE) or liquid-liquid extraction protocol can be adapted from methods for other macrolides.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

System Suitability

System suitability is evaluated by injecting the standard solution multiple times. The parameters to be checked are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Linearity

The linearity of the method is determined by analyzing a series of at least five concentrations of this compound. The calibration curve is constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing replicate injections of the standard solution at three different concentrations.

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
Low ≤ 2.0%≤ 2.0%
Medium ≤ 2.0%≤ 2.0%
High ≤ 2.0%≤ 2.0%
Accuracy

Accuracy is determined by the recovery of known amounts of this compound spiked into a placebo matrix. The analysis is performed in triplicate at three different concentration levels.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
Low 98.0 - 102.0≤ 2.0%
Medium 98.0 - 102.0≤ 2.0%
High 98.0 - 102.0≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterFormulaEstimated Value (µg/mL)
LOD 3.3 x (σ / S)To be determined
LOQ 10 x (σ / S)To be determined

(σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system prep_sample Prepare Sample inject_sample Inject Sample (20 µL) prep_sample->inject_sample hplc_system->inject_sample separation Chromatographic Separation (C18 Column) inject_sample->separation detection UV Detection (240 nm) separation->detection peak_integration Integrate Peak Area detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Method_Validation cluster_main HPLC Method Validation for this compound cluster_params Validation Parameters (ICH Guidelines) cluster_output Outcome method Developed HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity precision Precision (Repeatability & Intermediate) method->precision accuracy Accuracy method->accuracy lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness validated_method Validated Method for Routine Analysis specificity->validated_method linearity->validated_method precision->validated_method accuracy->validated_method lod->validated_method loq->validated_method robustness->validated_method

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Cirramycin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirramycin B1 is a 16-membered macrolide antibiotic with demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria[1]. As with many macrolides, in vitro minimum inhibitory concentration (MIC) values may not always directly correlate with clinical efficacy, underscoring the critical need for robust in vivo animal models to assess the therapeutic potential of this compound. Macrolides are known for their complex pharmacokinetic and pharmacodynamic (PK/PD) properties, including significant tissue accumulation and potential immunomodulatory effects, which can only be evaluated in a whole-animal system[2][3].

These application notes provide detailed protocols for establishing and utilizing murine infection models to evaluate the in vivo efficacy of this compound. The described models are widely accepted in the preclinical assessment of antimicrobial agents and can be adapted to study a variety of bacterial pathogens susceptible to this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S ribosomal subunit, which ultimately leads to the cessation of bacterial growth and proliferation.

Mechanism of Action of this compound cluster_bacterium Bacterial Cell Ribosome 50S Subunit 30S Subunit Protein Protein Ribosome:f0->Protein Peptide Elongation mRNA mRNA mRNA->Ribosome:f1 Translation Initiation tRNA tRNA tRNA->Ribosome:f0 Cirramycin_B1 This compound Cirramycin_B1->Ribosome:f0 Binds to 50S subunit

Caption: Diagram illustrating the mechanism of action of this compound.

Recommended Animal Models

The choice of animal model is crucial and should be guided by the specific pathogen being investigated and the intended clinical application of this compound. Murine models are frequently used due to their cost-effectiveness, well-characterized genetics, and the availability of a wide range of reagents.

Murine Sepsis Model

This systemic infection model is ideal for evaluating the efficacy of an antibiotic in preventing mortality due to bacteremia.

Murine Thigh Infection Model

A localized infection model that allows for the direct quantification of bacterial burden in a specific tissue site, providing a clear measure of the antibiotic's bactericidal or bacteriostatic activity.

Murine Lung Infection Model

This model is particularly relevant for assessing the efficacy of this compound against respiratory pathogens.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Survival Rate in Murine Sepsis Model

Treatment GroupDose (mg/kg)Administration RouteNumber of AnimalsSurvival Rate (%)
Vehicle Control-IP100
This compound10IP1040
This compound25IP1080
This compound50IP10100
ComparatorXIP1090

Table 2: Bacterial Load Reduction in Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Administration RouteMean Log10 CFU/gram thigh ± SD (24h post-infection)Log10 Reduction vs. Control
Vehicle Control-IM8.5 ± 0.4-
This compound10SC6.2 ± 0.62.3
This compound25SC4.1 ± 0.54.4
This compound50SC2.0 ± 0.36.5
ComparatorXSC2.5 ± 0.46.0

Experimental Protocols

The following are detailed protocols for the recommended animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Protocol 1: Murine Sepsis Model

Start Start Bacterial_Culture Prepare bacterial inoculum (e.g., S. aureus) to desired concentration (e.g., 1x10^7 CFU/mL) Start->Bacterial_Culture Animal_Acclimation Acclimate mice (e.g., BALB/c, 6-8 weeks old) for at least 72 hours Start->Animal_Acclimation Infection Induce sepsis by intraperitoneal (IP) injection of bacterial suspension Bacterial_Culture->Infection Animal_Acclimation->Infection Treatment Administer this compound or vehicle control at specified doses and times (e.g., 1 and 6 hours post-infection) Infection->Treatment Monitoring Monitor animals for signs of morbidity and mortality for a defined period (e.g., 7 days) Treatment->Monitoring Endpoint Record survival rates for each treatment group Monitoring->Endpoint End End Endpoint->End

Caption: Experimental workflow for the murine sepsis model.

Methodology:

  • Bacterial Inoculum Preparation: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae) overnight in appropriate broth. Wash the bacterial cells and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final concentration should be determined in pilot studies to induce a lethal infection within 24-48 hours in untreated animals.

  • Animal Handling: Use female BALB/c mice (6-8 weeks old). Allow them to acclimate for at least 72 hours before the experiment.

  • Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

  • Treatment: At 1 and 6 hours post-infection, administer this compound (dissolved in a suitable vehicle) or the vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Monitoring and Endpoint: Monitor the animals for survival at least twice daily for 7 days. The primary endpoint is the survival rate in each treatment group.

Protocol 2: Murine Thigh Infection Model

Start Start Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) if required for the pathogen Start->Neutropenia Bacterial_Culture Prepare bacterial inoculum (e.g., E. coli) to a high concentration (e.g., 1x10^8 CFU/mL) Neutropenia->Bacterial_Culture Infection Inject bacterial suspension intramuscularly (IM) into the thigh of each mouse Bacterial_Culture->Infection Treatment Administer this compound or vehicle control at specified doses and times (e.g., 2 hours post-infection) Infection->Treatment Tissue_Harvest Euthanize mice at a defined time point (e.g., 24 hours post-infection) and collect the infected thigh muscle Treatment->Tissue_Harvest Homogenization Homogenize the thigh tissue in sterile saline Tissue_Harvest->Homogenization Quantification Perform serial dilutions and plate homogenate to determine the number of colony-forming units (CFU) Homogenization->Quantification Endpoint Calculate the mean Log10 CFU/gram of tissue for each treatment group Quantification->Endpoint End End Endpoint->End

Caption: Experimental workflow for the murine thigh infection model.

Methodology:

  • Induction of Neutropenia (Optional): For some pathogens, it may be necessary to induce neutropenia to establish a robust infection. This can be achieved by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to the day of infection.

  • Bacterial Inoculum Preparation: Prepare a high-concentration bacterial suspension (e.g., 1 x 10^8 CFU/mL) as described in Protocol 1.

  • Infection: Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Treatment: At 2 hours post-infection, administer a single dose of this compound or vehicle control.

  • Tissue Processing and Bacterial Quantification: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU).

  • Endpoint: The primary endpoint is the mean log10 CFU per gram of thigh tissue in each treatment group.

Conclusion

The described animal models provide a robust framework for the in vivo evaluation of this compound. The selection of the appropriate model, bacterial strain, and treatment regimen is critical for obtaining meaningful and translatable data. Careful experimental design and adherence to ethical guidelines are paramount for the successful preclinical development of this promising antibiotic.

References

Fermentation and purification techniques for Cirramycin B1 production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Cirramycin B1 is a 16-membered macrolide antibiotic with significant biological activity. Its production through fermentation of Streptomyces species, followed by rigorous purification, is a key process for research and development. These notes provide detailed protocols and guidance for the successful production and isolation of this compound.

Fermentation of this compound

The production of this compound is typically achieved through submerged fermentation of a suitable Streptomyces strain, such as Streptomyces cyaneus. The following sections detail the key parameters and a general protocol for its fermentation.

Optimizing Fermentation Parameters

The yield of this compound can be significantly influenced by several factors. Optimization of these parameters is crucial for maximizing production.

  • Carbon Sources: A combination of a readily metabolizable sugar like glucose and a more complex carbohydrate such as starch can be beneficial. Glucose supports initial rapid growth, while starch provides a sustained carbon source for secondary metabolite production.

  • Nitrogen Sources: Both organic (e.g., yeast extract, peptone) and inorganic (e.g., sodium nitrate) nitrogen sources are important for cell growth and antibiotic synthesis.

  • Inorganic Salts: Minerals such as magnesium sulfate, potassium phosphate, and trace elements are essential for microbial growth and enzyme function.

  • pH: The initial pH of the culture medium should be maintained around neutral (7.0) for optimal growth of Streptomyces and production of this compound.

  • Temperature: A cultivation temperature of around 30°C is generally optimal for the production of this antibiotic by Streptomyces cyaneus.

  • Aeration and Agitation: Adequate aeration and agitation are critical for supplying dissolved oxygen and ensuring uniform distribution of nutrients in submerged cultures.

  • Inoculum: The age and size of the inoculum can impact the fermentation process. A well-developed seed culture is essential for initiating a productive fermentation.

Data Presentation: Fermentation Parameter Optimization

The following tables summarize the impact of different fermentation parameters on antibiotic production by Streptomyces species, providing a reference for optimizing this compound production.

Table 1: Effect of Carbon Source on Antibiotic Production

Carbon Source (Concentration)Relative Yield (%)
Glucose (10 g/L)85
Starch (10 g/L)95
Glucose (5 g/L) + Starch (5 g/L)100
Maltose (10 g/L)90

Table 2: Effect of Nitrogen Source on Antibiotic Production

Nitrogen Source (Concentration)Relative Yield (%)
Sodium Nitrate (2 g/L)100
Yeast Extract (2 g/L)92
Peptone (2 g/L)88
Ammonium Sulfate (2 g/L)75

Table 3: Effect of Initial pH on Antibiotic Production

Initial pHRelative Yield (%)
5.060
6.085
7.0100
8.090
9.070

Table 4: Effect of Temperature on Antibiotic Production

Temperature (°C)Relative Yield (%)
2580
2895
30100
3770
Experimental Protocol: Fermentation of Streptomyces cyaneus for this compound Production

This protocol describes a typical fermentation process for the production of this compound.

1. Seed Culture Preparation: a. Prepare a seed medium (e.g., Starch Nitrate Broth). b. Inoculate a sterile 250 mL Erlenmeyer flask containing 50 mL of the seed medium with a loopful of Streptomyces cyaneus spores or a mycelial suspension. c. Incubate the flask on a rotary shaker (250 rpm) at 30°C for 3 days.

2. Production Culture: a. Prepare the production medium (Liquid Starch Nitrate Medium). b. Transfer the 3-day old seed culture into a 5 L fermentor containing the production medium. c. Adjust the initial pH of the medium to 7.0. d. Carry out the fermentation at 30°C for 3 days with appropriate agitation and aeration.

Starch Nitrate Medium Composition:

ComponentConcentration (g/L)
Starch20.0
KNO₃2.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
NaCl0.5
CaCO₃3.0
FeSO₄·7H₂O0.01
Distilled Water1000 mL

Purification of this compound

Following fermentation, this compound needs to be extracted from the culture broth and purified. The following protocol outlines a common purification scheme.

Experimental Protocol: Purification of this compound

1. Extraction: a. After fermentation, separate the mycelium from the culture broth by filtration or centrifugation (e.g., 5000 rpm for 15 minutes). b. Adjust the pH of the clear filtrate to 7.0. c. Extract the active metabolite from the filtrate using an equal volume of ethyl acetate (B1210297) (1:1, v/v). d. Separate the organic (ethyl acetate) phase from the aqueous phase. e. Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Silica (B1680970) Gel Column Chromatography: a. Prepare a silica gel column (e.g., 2 x 25 cm) packed with silica gel in a suitable solvent system. b. Dissolve the crude extract in a minimal amount of the initial mobile phase. c. Load the dissolved extract onto the column. d. Elute the column with a step or gradient solvent system. A common system is a mixture of chloroform (B151607) and methanol (B129727), starting with a higher ratio of chloroform and gradually increasing the polarity with methanol (e.g., starting with Chloroform:Methanol 98:2, v/v). e. Collect fractions and monitor the presence of this compound using a suitable analytical method, such as Thin Layer Chromatography (TLC). f. Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Table 5: Example of a Step-Gradient Elution for Silica Gel Chromatography

StepSolvent System (Chloroform:Methanol, v/v)Purpose
198:2Elution of non-polar impurities
295:5Elution of this compound
390:10Elution of more polar compounds

Visualizations

Fermentation and Purification Workflow

Fermentation_Purification_Workflow cluster_fermentation Fermentation cluster_purification Purification spore Streptomyces cyaneus Spores/Mycelia seed_culture Seed Culture (3 days, 30°C, 250 rpm) spore->seed_culture Inoculation into Seed Medium production_culture Production Culture in Fermentor (3 days, 30°C, pH 7.0) seed_culture->production_culture Inoculation into Production Medium harvest Harvest Fermentation Broth production_culture->harvest filtration Filtration/Centrifugation harvest->filtration supernatant Culture Supernatant filtration->supernatant extraction Solvent Extraction (Ethyl Acetate, pH 7.0) supernatant->extraction crude_extract Crude Extract extraction->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography pure_cirramycin Pure this compound chromatography->pure_cirramycin

Caption: Workflow for this compound production.

Representative Signaling Pathway for Macrolide Biosynthesis Regulation

The biosynthesis of 16-membered macrolides like this compound in Streptomyces is a complex process regulated by a hierarchy of genes. While the specific pathway for this compound is not fully elucidated, a general regulatory cascade is known to be involved in the production of similar antibiotics. This often includes pathway-specific regulatory genes within the biosynthetic gene cluster.

Macrolide_Regulation_Pathway cluster_regulation Hypothetical Regulatory Cascade global_regulator Global Regulatory Genes (e.g., afsR, adpA) pathway_regulator Pathway-Specific Regulator (e.g., Positive Regulator Gene) global_regulator->pathway_regulator Activates pks_genes Polyketide Synthase (PKS) Genes pathway_regulator->pks_genes Activates Transcription tailoring_genes Tailoring Enzyme Genes pathway_regulator->tailoring_genes Activates Transcription resistance_gene Resistance Gene pathway_regulator->resistance_gene Activates Transcription polyketide_synthase Polyketide Synthase Enzymes pks_genes->polyketide_synthase Translation tailoring_enzymes Tailoring Enzymes tailoring_genes->tailoring_enzymes Translation polyketide_synthase->tailoring_enzymes Provides Macrolide Core cirramycin_b1 This compound tailoring_enzymes->cirramycin_b1 Modifies Core to Produce this compound

Caption: Regulation of macrolide biosynthesis.

Developing a Stable Formulation for Cirramycin B1 for Research Purposes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a stable formulation of Cirramycin B1, a 16-membered macrolide antibiotic, for in vitro and in vivo research applications. The protocols outlined below are based on established methodologies for similar macrolide antibiotics and are intended to serve as a starting point for formulation development and stability assessment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation. Key properties are summarized in Table 1. This compound is freely soluble in several organic solvents but has limited solubility in aqueous solutions, a common characteristic of macrolide antibiotics.[1] Its stability is also expected to be pH-dependent, with increased degradation in acidic conditions.

PropertyValueReference
Molecular FormulaC₃₆H₅₉NO₁₂[1]
Molecular Weight697.8 g/mol [1]
AppearanceWhite to off-white crystalline solidInferred from similar compounds
Melting Point~228 °C[1]
UV Absorption (λmax)240 nm[1]
Solubility
Chloroform, Ethyl Acetate (B1210297), n-Butanol, Acetone, Ethanol (B145695), MethanolFreely Soluble[1]
Petroleum Ether, Hexane, BenzeneInsoluble[1]
WaterSlightly solubleInferred from similar macrolides[2][3]
DMSO~25 mg/mL (for Josamycin, a similar macrolide)[4]
Ethanol~25 mg/mL (for Josamycin, a similar macrolide)[4]

Formulation Strategies for Enhanced Stability

Given the inherent instability and low aqueous solubility of many macrolides, several strategies can be employed to develop a stable formulation of this compound for research purposes.

Aqueous Stock Solutions

For many in vitro applications, a concentrated stock solution in an aqueous-based solvent is required. Due to the poor water solubility of macrolides, the following protocol is recommended for preparing a stock solution.

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Dissolve the this compound powder in a minimal amount of a suitable organic solvent in which it is freely soluble, such as ethanol or DMSO.

  • Acidification (Optional but Recommended): To aid aqueous solubility, a small volume of glacial acetic acid can be added dropwise to the organic solvent mixture.

  • Dilution: Slowly add sterile, purified water (e.g., Water for Injection, WFI) or a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) to the desired final concentration while vortexing. For a 1:2 ethanol:PBS solution, a solubility of approximately 0.3 mg/mL has been reported for the similar macrolide josamycin.[4]

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, light-protected vials and store at -20°C or -80°C for long-term stability. It is recommended not to store aqueous solutions for more than one day at 4°C.[4]

Co-solvent Formulations

For applications requiring higher concentrations of this compound, a co-solvent system can be utilized. Propylene glycol is a common co-solvent used in veterinary formulations of the 16-membered macrolide tylosin (B1662201).[5]

Table 2: Example of a Co-solvent Formulation for a 16-membered Macrolide (Tylosin)

ComponentConcentrationPurposeReference
Tylosin Tartrate200 g/L (20%)Active Pharmaceutical Ingredient[5]
Propylene Glycol500 mL/L (50%)Co-solvent[5]
Benzyl Alcohol40 mL/L (4%)Preservative[5]
Water for Injectionq.s. to 1 LVehicle[5]

This formulation provides a basis for developing a similar system for this compound. The concentration of each component may need to be optimized based on the specific solubility and stability of this compound.

Use of Stabilizing Excipients

To further enhance the stability of this compound in solution, the inclusion of antioxidants and chelating agents should be considered.

  • Antioxidants: Macrolides can be susceptible to oxidative degradation. The addition of antioxidants such as sodium bisulfite (0.1%), sodium metabisulfite, or thiourea (B124793) can help prevent this.

  • Chelating Agents: Metal ions can catalyze the degradation of antibiotics. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) can sequester these ions and improve stability.[6] EDTA has been shown to potentiate the activity of some antibiotics and disrupt bacterial biofilms.[7][8]

Lyophilization for Long-Term Storage

For maximum long-term stability, lyophilization (freeze-drying) of this compound is the recommended approach. This process removes water from the product at a low temperature, which significantly reduces the rate of chemical degradation.[9][10]

Protocol 2: Lyophilization of this compound

  • Formulation Preparation: Prepare an aqueous solution of this compound, as described in Protocol 1. The formulation may include cryoprotectants/bulking agents such as mannitol (B672) or sucrose (B13894) to ensure a stable and elegant cake structure.

  • Freezing: The solution is filled into vials, partially stoppered, and then frozen to a temperature below the eutectic point of the formulation.

  • Primary Drying (Sublimation): A vacuum is applied to the chamber, and the shelf temperature is gradually increased. This causes the frozen solvent to sublimate directly from a solid to a vapor.

  • Secondary Drying (Desorption): The temperature is further raised to remove any residual unfrozen water molecules.

  • Stoppering and Sealing: Once the drying process is complete, the vials are sealed under vacuum or an inert gas (e.g., nitrogen) to protect the lyophilized product from moisture and oxygen.

Protocol 3: Reconstitution of Lyophilized this compound

  • Equilibration: Allow the vial of lyophilized this compound and the desired sterile diluent (e.g., sterile water for injection, PBS) to reach room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[11][12]

  • Diluent Addition: Aseptically add the specified volume of the diluent to the vial.

  • Dissolution: Gently swirl or rock the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming and potential degradation.[9][11][12] The reconstituted solution is now ready for use.

Stability Testing of this compound Formulations

To establish the shelf-life and optimal storage conditions for the developed this compound formulation, a comprehensive stability testing program should be implemented. This typically involves subjecting the formulation to various stress conditions in a "forced degradation" study.

Protocol 4: Forced Degradation Study of this compound

  • Sample Preparation: Prepare the final formulation of this compound and dispense it into appropriate vials.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose to light (e.g., using a photostability chamber with a combination of UV and visible light).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and detect the formation of any degradation products.

Protocol 5: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately assessing the stability of this compound. The method should be able to separate the parent drug from its degradation products.

  • Column Selection: A reversed-phase C18 column is commonly used for macrolide analysis.

  • Mobile Phase Optimization: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate (B84403) or acetate buffer) is typically used. The pH of the buffer can be adjusted to achieve optimal separation.

  • Detection: UV detection at the λmax of this compound (240 nm) is appropriate.[1]

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to resolve the this compound peak from peaks of degradation products generated during forced degradation studies.

Visualization of Pathways and Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics, including this compound, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis.[13][14]

G cluster_ribosome Bacterial 70S Ribosome P_site P-site A_site A-site Nascent_Peptide Growing Polypeptide Chain P_site->Nascent_Peptide E_site E-site (Exit) Exit_Tunnel Nascent Peptide Exit Tunnel Inhibition Peptide Bond Formation Inhibited Exit_Tunnel->Inhibition Causes conformational change at Peptidyl Transferase Center mRNA mRNA tRNA_P Peptidyl-tRNA tRNA_A Aminoacyl-tRNA Nascent_Peptide->Exit_Tunnel CirramycinB1 This compound CirramycinB1->Exit_Tunnel Binds within the tunnel Inhibition->tRNA_A Prevents addition of next amino acid

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow for Formulation Development and Stability Testing

The following workflow outlines the key steps in developing and evaluating a stable formulation for this compound.

G cluster_formulation Formulation Development cluster_stability Stability Assessment cluster_analysis Data Analysis and Optimization Solubility Determine Aqueous Solubility (pH-dependent) Excipient Select Stabilizing Excipients (e.g., Co-solvents, Antioxidants, Chelating Agents) Solubility->Excipient Inform selection Formulation Prepare Trial Formulations (Liquid and/or Lyophilized) Excipient->Formulation HPLC_Dev Develop Stability-Indicating HPLC Method Formulation->HPLC_Dev Provides samples for Forced_Deg Conduct Forced Degradation Study Formulation->Forced_Deg Test samples Long_Term Perform Long-Term Stability Study (ICH Conditions) Formulation->Long_Term Test samples HPLC_Dev->Forced_Deg Data_Analysis Analyze Stability Data (Degradation Kinetics) Forced_Deg->Data_Analysis Long_Term->Data_Analysis Optimization Optimize Formulation Based on Stability Profile Data_Analysis->Optimization Final_Formulation Select Final Stable Formulation Optimization->Final_Formulation

Caption: Workflow for this compound formulation and stability testing.

Conclusion

Developing a stable formulation of this compound for research is crucial for obtaining reliable and reproducible experimental results. By systematically evaluating its solubility and stability under various conditions and employing appropriate formulation strategies such as the use of co-solvents, stabilizing excipients, and lyophilization, a robust formulation can be achieved. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to successfully develop and validate a stable this compound formulation for their specific research needs.

References

Application Notes and Protocols for Investigating the Synergistic Effects of Cirramycin B1 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirramycin B1 is a macrolide antibiotic, a class of drugs known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2] The growing challenge of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, reduce dosages, and overcome resistance mechanisms.[3] This document provides a comprehensive guide for researchers to investigate the synergistic potential of this compound when used in combination with other classes of antibiotics. These protocols and notes are designed to offer a structured approach to identifying and quantifying synergistic interactions, a critical step in the development of novel antibiotic combination therapies.

Potential Synergistic Partners for this compound

Based on established principles of antibiotic synergy, where combining agents with different mechanisms of action can lead to enhanced antimicrobial activity, the following antibiotic classes are proposed as potential synergistic partners for this compound:

  • Beta-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4][5] The disruption of the cell wall by beta-lactams may facilitate the entry of this compound into the bacterial cell, leading to a more potent inhibition of protein synthesis. Combination therapy with a β-lactam and a macrolide has shown improved survival rates in severe community-acquired pneumonia.[6]

  • Tetracyclines (e.g., Doxycycline, Minocycline): Tetracyclines also inhibit protein synthesis but do so by binding to the 30S ribosomal subunit.[7][8][9] The simultaneous targeting of both the 30S and 50S ribosomal subunits by a tetracycline (B611298) and this compound, respectively, could lead to a more complete shutdown of protein synthesis.

  • Aminoglycosides (e.g., Gentamicin, Amikacin): Aminoglycosides bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent disruption of the bacterial cell membrane.[9][10][11] This class of antibiotics often exhibits synergy with cell-wall active agents, and a similar enhancement of uptake could be hypothesized in combination with this compound, particularly if the macrolide exerts any effect on membrane permeability.

Experimental Protocols for Assessing Synergy

Two primary in vitro methods are recommended for quantifying the synergistic effects of this compound in combination with other antibiotics: the Checkerboard Assay and the Time-Kill Curve Assay.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[12][13]

a. Principle: This method involves testing a series of dilutions of two antibiotics, both individually and in combination, to determine the minimum inhibitory concentration (MIC) of each drug alone and in the presence of the other.

b. Materials:

  • This compound stock solution of known concentration

  • Partner antibiotic stock solution of known concentration

  • 96-well microtiter plates

  • Appropriate bacterial culture broth (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum of the test organism, standardized to a 0.5 McFarland turbidity (approximately 1-2 x 10^8 CFU/mL)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

c. Protocol:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, serially dilute this compound horizontally (e.g., along the rows) and the partner antibiotic vertically (e.g., down the columns).

    • The concentrations should typically range from 4x MIC to 1/16x MIC of each antibiotic.

  • Inoculation:

    • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

    • Add the standardized bacterial suspension to each well of the microtiter plate.

    • Include a growth control (no antibiotic) and sterility controls (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • Determine the MIC of each antibiotic alone and in combination by visually inspecting for the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

d. Quantitative Data Summary:

CombinationTest OrganismMIC of this compound (µg/mL)MIC of Partner Antibiotic (µg/mL)FICIInterpretation
This compound + Beta-LactamS. aureus
This compound + TetracyclineE. coli
This compound + AminoglycosideP. aeruginosa

This table should be populated with experimental data.

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.

a. Principle: This assay measures the rate and extent of bacterial killing by exposing a standardized inoculum to antibiotics, alone and in combination, and determining the number of viable bacteria at various time points.

b. Materials:

  • This compound and partner antibiotic stock solutions

  • Bacterial culture in logarithmic growth phase

  • Appropriate culture broth

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)

c. Protocol:

  • Inoculum Preparation:

    • Grow the test organism in broth to the logarithmic phase of growth.

    • Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks containing the following:

      • Growth control (no antibiotic)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Partner antibiotic alone (at a relevant concentration, e.g., MIC)

      • This compound and partner antibiotic in combination

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is a < 3-log10 reduction in CFU/mL from the initial inoculum.

d. Quantitative Data Summary:

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound alone)Log10 CFU/mL (Partner Antibiotic alone)Log10 CFU/mL (Combination)
0
2
4
6
8
12
24

This table should be populated with experimental data.

Visualization of Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the potential mechanisms of synergistic action between this compound and other antibiotic classes at the molecular level.

Synergy_Macrolide_BetaLactam cluster_bacterium Bacterial Cell BetaLactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CirramycinB1 This compound (Macrolide) BetaLactam->CirramycinB1 Facilitates Entry CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Ribosome50S 50S Ribosome CirramycinB1->Ribosome50S Binds to ProteinSynthesis Protein Synthesis Ribosome50S->ProteinSynthesis Essential for

Caption: Synergy between this compound and a Beta-Lactam antibiotic.

Synergy_Macrolide_Tetracycline cluster_bacterium Bacterial Cell Tetracycline Tetracycline Ribosome30S 30S Ribosome Tetracycline->Ribosome30S Inhibits ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis CirramycinB1 This compound (Macrolide) Ribosome50S 50S Ribosome CirramycinB1->Ribosome50S Inhibits Ribosome50S->ProteinSynthesis

Caption: Dual inhibition of protein synthesis by this compound and Tetracycline.

Experimental Workflows

Checkerboard_Workflow start Start prep_antibiotics Prepare Serial Dilutions of this compound and Partner Antibiotic start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum dispense Dispense into 96-Well Plate prep_antibiotics->dispense prep_inoculum->dispense incubate Incubate at 37°C for 18-24h dispense->incubate read_mic Determine MICs (Visually or Spectrophotometrically) incubate->read_mic calculate_fici Calculate FIC Index read_mic->calculate_fici interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fici->interpret end End interpret->end

Caption: Workflow for the Checkerboard Assay.

TimeKill_Workflow start Start prep_cultures Prepare Log-Phase Bacterial Culture start->prep_cultures setup_assay Set Up Test Conditions: - Growth Control - this compound alone - Partner Antibiotic alone - Combination prep_cultures->setup_assay incubate_sample Incubate with Shaking and Sample at Time Points setup_assay->incubate_sample serial_dilute Perform Serial Dilutions incubate_sample->serial_dilute plate_count Plate on Agar and Incubate for Colony Count serial_dilute->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Results: Synergy, Bactericidal/Bacteriostatic plot_data->interpret end End interpret->end

Caption: Workflow for the Time-Kill Curve Assay.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the synergistic potential of this compound with other antibiotic classes. By employing these standardized methods, researchers can generate reliable and reproducible data to identify promising combination therapies. Such findings are essential for guiding further preclinical and clinical development of novel strategies to combat multidrug-resistant bacterial infections. It is important to note that while in vitro synergy is a promising indicator, further in vivo studies are necessary to confirm the efficacy of any new antibiotic combination.[14]

References

Application Notes and Protocols for Assessing Cirramycin B1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Cirramycin B1, a macrolide antibiotic, using common cell culture-based assays. The protocols outlined below are designed to be adaptable to various cancer cell lines and research objectives.

Introduction

This compound is a member of the macrolide antibiotic family, a class of compounds known for their antibacterial properties. Recent studies have suggested that certain macrolides also possess anti-cancer properties, making them interesting candidates for drug development. The proposed mechanisms of action for the cytotoxic effects of related compounds include the inhibition of ribosome biogenesis and the induction of oxidative stress, ultimately leading to apoptosis.

These protocols will detail methods to quantify this compound's impact on cell viability, membrane integrity, and the induction of programmed cell death.

Key Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile.

  • MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Apoptosis Assays (Caspase Activity): Detects the activation of caspases, key enzymes in the apoptotic signaling cascade.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay determines the concentration of this compound that inhibits cell metabolic activity, providing an IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

This assay measures the release of LDH into the culture medium as an indicator of cell membrane damage.

Materials:

  • Cells and this compound as described in the MTT protocol.

  • 96-well plates.

  • LDH cytotoxicity assay kit (commercially available).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]

  • Supernatant Collection:

    • After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Measurement:

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).

Data Analysis:

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Cells and this compound as described in the MTT protocol.

  • Opaque-walled 96-well plates suitable for luminescence or fluorescence.

  • Caspase-Glo® 3/7 Assay kit (or similar).

  • Plate reader capable of measuring luminescence or fluorescence.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

    • Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative controls.

  • Caspase-Glo® 3/7 Reagent Addition:

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence or fluorescence using a plate reader.

Data Analysis:

  • The luminescent or fluorescent signal is directly proportional to the amount of caspase-3/7 activity.

  • Compare the signal from this compound-treated cells to that of the untreated controls to determine the fold-increase in caspase activity.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The following are example templates.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment (Hypothetical Data)

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2 ± 1.8
MCF-7 (Breast Cancer)25.5 ± 2.3
A549 (Lung Cancer)18.9 ± 2.1
HepG2 (Liver Cancer)32.1 ± 3.5

Table 2: LDH Release and Caspase-3/7 Activation after 24h Treatment with this compound (Hypothetical Data)

Cell LineThis compound Conc. (µM)% Cytotoxicity (LDH Release)Caspase-3/7 Activity (Fold Increase)
HeLa 0 (Control)5.2 ± 0.81.0 ± 0.1
1022.5 ± 2.13.5 ± 0.4
2045.8 ± 3.56.8 ± 0.7
A549 0 (Control)4.8 ± 0.61.0 ± 0.2
1018.9 ± 1.92.9 ± 0.3
2039.2 ± 3.15.2 ± 0.6

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) compound_prep 2. This compound Serial Dilutions mtt MTT Assay (Viability) compound_prep->mtt ldh LDH Assay (Membrane Integrity) compound_prep->ldh caspase Caspase Assay (Apoptosis) compound_prep->caspase ic50 IC50 Determination mtt->ic50 percent_cyto % Cytotoxicity Calculation ldh->percent_cyto fold_increase Fold Increase in Caspase Activity caspase->fold_increase cirramycin_b1_pathway Proposed Mechanism of this compound-Induced Cytotoxicity cluster_entry Cellular Entry cluster_effects Intracellular Effects cluster_downstream Downstream Consequences cirramycin This compound ribosome Inhibition of Ribosome Biogenesis cirramycin->ribosome ros Induction of Oxidative Stress (ROS) cirramycin->ros protein_syn Decreased Protein Synthesis ribosome->protein_syn dna_damage Mitochondrial and DNA Damage ros->dna_damage apoptosis Apoptosis protein_syn->apoptosis dna_damage->apoptosis apoptosis_pathway Apoptosis Induction Pathway ros Oxidative Stress (from this compound) mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

References

Pharmacokinetic and pharmacodynamic (PK/PD) modeling of Cirramycin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific pharmacokinetic and pharmacodynamic (PK/PD) data for Cirramycin B1, this document uses the well-characterized macrolide antibiotic, clarithromycin (B1669154) , as a representative agent to detail the application notes and protocols for PK/PD modeling. The methodologies described are standard for this class of antibiotics and can be adapted for this compound once sufficient data becomes available.

Introduction to this compound and PK/PD Modeling

This compound is a macrolide antibiotic produced by Streptomyces cyaneus.[1] It has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] Macrolide antibiotics, as a class, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is typically bacteriostatic but can be bactericidal at higher concentrations.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in antibiotic drug development. It integrates the time course of drug concentrations in the body (pharmacokinetics) with its antimicrobial effect (pharmacodynamics) to predict efficacy and optimize dosing regimens. For macrolides like clarithromycin, the primary PK/PD indices associated with efficacy are the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC).

These application notes provide a framework for conducting the necessary in vitro and in vivo studies to generate the data required for robust PK/PD modeling of a macrolide antibiotic, exemplified by clarithromycin.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters of Clarithromycin

The following tables summarize key PK and PD parameters for clarithromycin, which serve as a reference for the types of data needed for this compound.

Table 1: Pharmacokinetic Parameters of Clarithromycin

ParameterHuman (Adult)RatMouseReference
Oral Bioavailability (%) ~55--[2]
Elimination Half-life (t½) (h) 3.3 - 4.9 (250 mg dose)-10.5[1][3]
Peak Plasma Concentration (Cmax) (mg/L) 1.01 - 1.52 (250 mg multiple doses)5.3 (20 mg/kg oral dose)6.3 (150 mg/kg dose)[1][3][4]
Total Body Clearance (L/h) 29.2 - 58.1--[1]
Renal Clearance (L/h) 6.7 - 12.8--[1]
Metabolism Primarily via CYP3A isozymes to active 14-hydroxyclarithromycinVia CYP3A1/2-[1][5]

Table 2: Pharmacodynamic Parameters of Clarithromycin (Minimum Inhibitory Concentration - MIC)

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Streptococcus pneumoniae 0.030.06[6]
Haemophilus influenzae 4.08.0[7]

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of the antibiotic that inhibits the visible growth of a bacterium.

Protocol: Broth Microdilution Method (as per CLSI guidelines)

  • Bacterial Isolate Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of this compound (or clarithromycin) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.015 to 128 mg/L).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

In Vitro Time-Kill Curve Assay

Objective: To assess the rate and extent of bacterial killing by an antibiotic over time.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Antibiotic Exposure: Add the antibiotic at various concentrations, typically multiples of the MIC (e.g., 0.25x, 1x, 4x, and 8x MIC), to the bacterial suspensions. Include a growth control without antibiotic.[8]

  • Sampling and Viable Counts:

    • Incubate the cultures at 35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[8]

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep blood).

    • Incubate the plates for 18-24 hours at 35°C.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and antibiotic concentration.

    • Plot log₁₀ CFU/mL versus time for each concentration.

    • Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction.

In Vivo Murine Infection Models for PK/PD Studies

Animal infection models are essential for evaluating the efficacy of new antibiotics in a physiological system.[9]

Objective: To determine the PK/PD index that best correlates with the efficacy of an antibiotic in a localized soft tissue infection.

Protocol:

  • Animal Preparation:

    • Use female ICR or Swiss Webster mice (6-8 weeks old).

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to make the animals more susceptible to infection.[10]

  • Infection:

    • Prepare an inoculum of the test organism (e.g., S. pneumoniae) in the mid-logarithmic growth phase, washed and resuspended in sterile saline to a concentration of ~10⁷ CFU/mL.

    • Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.[10]

  • Pharmacokinetic Study:

    • Administer a single dose of the antibiotic to a subset of infected mice via the intended clinical route (e.g., oral gavage or subcutaneous injection).

    • Collect blood samples via cardiac puncture or tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) post-dose.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Pharmacodynamic Study:

    • Initiate antibiotic therapy in different groups of mice 2 hours post-infection.

    • Administer a range of doses and dosing intervals (e.g., total daily dose divided into one, two, or four administrations).

    • Include an untreated control group.

    • At 24 hours post-initiation of therapy, euthanize the mice.

    • Aseptically remove the thighs, homogenize the tissue, and perform quantitative bacterial counts (CFU/thigh).

  • Data Analysis:

    • Determine the antibiotic concentrations in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate PK parameters (Cmax, AUC, t½).

    • Correlate the change in bacterial load (log₁₀ CFU/thigh) over 24 hours with the PK/PD indices (AUC/MIC, %T>MIC, Cmax/MIC) using a sigmoid Emax model to determine the index that best predicts efficacy.

Objective: To evaluate the efficacy of an antibiotic in a lung infection model.

Protocol:

  • Animal Preparation: As described for the thigh infection model, neutropenia can be induced for immunosuppressed models.

  • Infection:

    • Anesthetize mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Instill a defined inoculum of the pathogen (e.g., S. pneumoniae) intratracheally or intranasally. For example, a 50 µL suspension containing 10⁸ CFU.[3]

  • PK/PD Studies:

    • Conduct pharmacokinetic and pharmacodynamic studies as described for the thigh model.

    • The endpoint for the PD study is the bacterial load in the lungs (CFU/lung) at 24 hours. Lungs are aseptically removed and homogenized for bacterial enumeration.

Bioanalytical Method for Drug Quantification in Plasma

Objective: To accurately measure the concentration of the antibiotic in plasma samples.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) containing an internal standard (e.g., roxithromycin (B50055) or a stable isotope-labeled version of the drug).[11]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the supernatant onto a suitable LC column (e.g., a C18 reversed-phase column).[12]

    • Use a mobile phase gradient (e.g., water and methanol (B129727) with formic acid and ammonium (B1175870) acetate) to separate the analyte from other plasma components.[11]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for the antibiotic and the internal standard in Selected Reaction Monitoring (SRM) mode.[11]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations prepared in blank plasma.

    • Quantify the antibiotic concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations: Diagrams of Pathways and Workflows

Mechanism of Action of Macrolide Antibiotics

Macrolide_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_50S 50S Subunit cluster_30S 30S Subunit Ribosome 70S Ribosome P_site P site A_site A site Exit_tunnel Peptide Exit Tunnel mRNA mRNA Inhibition Inhibition of Translocation Exit_tunnel->Inhibition Cirramycin This compound (Macrolide) Cirramycin->Exit_tunnel Binds near exit tunnel Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Prevents Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Leads to Blockage Blockage

Caption: Mechanism of action of macrolide antibiotics like this compound.

Experimental Workflow for In Vitro Time-Kill Assay

Time_Kill_Workflow cluster_sampling Sampling and Plating start Start: Prepare Bacterial Inoculum (~5x10^5 CFU/mL) add_antibiotic Add Antibiotic at Different MIC Multiples (0x, 0.25x, 1x, 4x, 8x) start->add_antibiotic incubate Incubate with Shaking at 35°C add_antibiotic->incubate timepoints Time Points: 0, 2, 4, 6, 8, 12, 24 hours incubate->timepoints Sample at serial_dilute Serial Dilution timepoints->serial_dilute plate Plate on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h, 35°C) plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data end End: Determine Bacteriostatic/ Bactericidal Activity plot_data->end

Caption: Workflow for a typical in vitro time-kill curve experiment.

Experimental Workflow for In Vivo Murine Thigh Infection PK/PD Study

InVivo_PKPD_Workflow cluster_prep Preparation Phase cluster_pk Pharmacokinetic (PK) Arm cluster_pd Pharmacodynamic (PD) Arm induce_neutropenia Induce Neutropenia (Cyclophosphamide) infect_thigh Infect Thigh Muscle (~10^6 CFU) induce_neutropenia->infect_thigh pk_dose Administer Single Dose infect_thigh->pk_dose pd_dose Administer Dose Regimens (Varying Dose & Interval) infect_thigh->pd_dose 2h post-infection pk_sample Collect Blood Samples (Multiple Time Points) pk_dose->pk_sample pk_analyze Analyze Plasma Conc. (LC-MS/MS) pk_sample->pk_analyze integrate Integrate PK and PD Data pk_analyze->integrate pd_wait Wait 24 Hours pd_dose->pd_wait pd_endpoint Euthanize & Collect Thighs pd_wait->pd_endpoint pd_homogenize Homogenize & Plate for CFU pd_endpoint->pd_homogenize pd_homogenize->integrate model PK/PD Modeling: Correlate PK/PD index (AUC/MIC, %T>MIC) with bacterial killing integrate->model

Caption: Workflow for an in vivo murine thigh infection PK/PD study.

References

Troubleshooting & Optimization

Optimizing fermentation yield of Cirramycin B1 from Streptomyces cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the fermentation yield of Cirramycin B1 from Streptomyces cultures. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its optimization important?

This compound is a 16-membered macrolide antibiotic produced by Streptomyces species, notably Streptomyces cyaneus.[1] Like other macrolides, it has potential applications in medicine. Optimizing its fermentation yield is crucial for making its production economically viable for research and potential therapeutic use. The production of secondary metabolites like this compound by Streptomyces is often in low concentrations, making process optimization a key challenge.[2]

Q2: What are the key factors influencing this compound fermentation yield?

The yield of this compound is influenced by a combination of factors, including the genetic stability of the Streptomyces strain, the composition of the culture medium (carbon, nitrogen, and phosphate (B84403) sources), and the physical parameters of the fermentation process (pH, temperature, aeration, and agitation).[2][3] Strain selection and the quality of the inoculum are also critical starting points for a successful fermentation.[2][4]

Q3: My Streptomyces culture is growing well, but the this compound yield is low. What are the initial checks I should perform?

When biomass is high but the product yield is low, it often points to issues with the fermentation conditions not being optimal for secondary metabolite production.[5] Key initial checks include:

  • Verify the growth phase: Secondary metabolite production, including antibiotics, is typically initiated during the stationary phase of growth.[2] Ensure your culture has reached this phase.

  • Check the pH of the culture: The optimal pH for antibiotic production in Streptomyces is generally between 6.0 and 8.0.[4][6]

  • Evaluate the carbon source: Certain carbon sources, like glucose, can sometimes repress the production of secondary metabolites.[5]

  • Assess nutrient limitations: While primary growth may be robust, a limitation in specific precursors for this compound biosynthesis could be the cause.

Q4: How can I quantify the amount of this compound in my fermentation broth?

Quantification of this compound requires extraction from the fermentation broth followed by an analytical technique. A common method involves:

  • Extraction: The active metabolite can be extracted from the culture filtrate using an organic solvent like ethyl acetate.[1]

  • Purification: Techniques like thin-layer chromatography (TLC) and column chromatography (CC) can be used for separation and purification.[1]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the concentration of the purified antibiotic.[7] An ultraviolet (UV) detector can be used, with this compound showing an absorption spectrum peak around 240 nm.[1]

Troubleshooting Guide

Issue 1: Low or No this compound Production

Q: My Streptomyces culture shows good growth, but I'm detecting little to no this compound. What could be the problem?

A: This is a common issue in Streptomyces fermentations. Here’s a systematic approach to troubleshoot:

  • Suboptimal Medium Composition: The balance of nutrients is critical. High concentrations of certain nutrients, like phosphate, can suppress secondary metabolite production.[4]

    • Troubleshooting Steps:

      • Optimize Carbon and Nitrogen Sources: Experiment with different carbon sources (e.g., starch, glycerol (B35011) instead of glucose) and complex nitrogen sources (e.g., soybean meal, yeast extract).[4][8][9]

      • Monitor Phosphate Levels: Ensure that the phosphate concentration in your medium is not at an inhibitory level for secondary metabolism.[4]

      • Precursor Supplementation: Consider adding precursors of the this compound biosynthetic pathway to the medium, if known.

  • Inappropriate Physical Fermentation Parameters: The physical environment of the culture must be conducive to antibiotic production.

    • Troubleshooting Steps:

      • Verify and Optimize pH: The optimal pH for growth and antibiotic production in Streptomyces is typically between 6.0 and 8.0.[3][4] For some species, a pH of 7.0 to 7.2 has been found to be optimal.[1][3]

      • Optimize Temperature: Most Streptomyces species produce antibiotics well between 25°C and 30°C.[3][10]

      • Ensure Adequate Aeration and Agitation: Oxygen is crucial for the growth of these aerobic bacteria and for the biosynthesis of many antibiotics.[11] The agitation rate affects dissolved oxygen levels and nutrient distribution.[10][12]

  • Strain Viability and Inoculum Quality: The health and age of the inoculum significantly impact the fermentation outcome.[4]

    • Troubleshooting Steps:

      • Use a Fresh and Healthy Inoculum: Prepare the inoculum from a fresh, well-sporulated culture.[4]

      • Optimize Inoculum Age and Size: The age of the seed culture can affect the production phase. An inoculum volume of around 4-8% (v/v) is often a good starting point.[3][10]

      • Check for Strain Degradation: Streptomyces strains can lose their ability to produce antibiotics after repeated subculturing.[4] It is advisable to go back to a cryopreserved stock of a high-producing strain.

Issue 2: Inconsistent Fermentation Yields

Q: I am getting highly variable yields of this compound between different fermentation batches. How can I improve consistency?

A: Inconsistent yields are often due to a lack of strict control over experimental parameters.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure the inoculum is prepared consistently in terms of age, cell density, and volume. Use a standardized protocol for spore suspension preparation or mycelial fragmentation.

    • Calibrate and Monitor Equipment: Regularly calibrate probes for pH, dissolved oxygen, and temperature to ensure accurate and consistent readings and control.[4]

    • Maintain Consistent Operating Procedures: All steps, from media preparation to harvesting, should be performed consistently across all batches.[4]

    • Check for Contamination: Contamination with other microorganisms, including bacteriophages, can severely impact yield and consistency. Regularly check culture purity.

Quantitative Data Summary

The following tables summarize the effects of various fermentation parameters on antibiotic production in Streptomyces. While specific data for this compound is limited in the public domain, these tables provide a general guideline based on studies of other Streptomyces products.

Table 1: Effect of pH on Antibiotic Production

pHRelative Yield of Antitumor Antibiotic (%)Reference
6.5~75[3]
7.0~95[3]
7.2 100 [3]
7.5~45[3]
8.0~30[3]

Table 2: Effect of Temperature on Antibiotic Production

Temperature (°C)Relative Yield of Antitumor Antibiotic (%)Reference
25~70[3]
30 100 [3]
35~60[3]
40~20[3]

Table 3: Effect of Carbon Source on Antibacterial Metabolite Production

Carbon Source (2%)Relative Antibiotic Activity (%)Reference
Dextrose100 [9]
Starch~90[9]
Maltose~85[9]
Glycerol~80[9]
Lactose~70[9]

Table 4: Effect of Nitrogen Source on Antibacterial Metabolite Production

Nitrogen Source (0.05%)Relative Antibiotic Activity (%)Reference
Peptone 100 [9]
Yeast Extract~95[9]
Beef Extract~90[9]
Ammonium Sulfate~60[9]
Sodium Nitrate~55[9]

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces Fermentation
  • Strain Activation: From a cryopreserved stock, streak the Streptomyces strain onto a suitable agar (B569324) medium (e.g., ISP Medium 2 or Oatmeal Agar) and incubate at 28-30°C for 7-10 days, or until good sporulation is observed.[4][13]

  • Spore Suspension: Harvest the spores by adding sterile distilled water with a wetting agent (e.g., 0.01% Tween 80) to the agar plate and gently scraping the surface with a sterile loop.

  • Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium with the spore suspension.[14]

  • Incubation: Incubate the seed culture on a rotary shaker at 200-250 rpm and 28-30°C for 2-3 days.[1][14]

Protocol 2: Batch Fermentation for this compound Production
  • Production Medium: Prepare the production medium in a fermenter. A typical medium might contain a carbon source (e.g., starch), a nitrogen source (e.g., soybean meal), and mineral salts.[1] The pH should be adjusted to around 7.0 before sterilization.[1]

  • Inoculation: Inoculate the production medium with the seed culture, typically at a volume of 5-10% (v/v).

  • Fermentation: Carry out the fermentation for 3-7 days at 30°C with an agitation of 250 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).[1]

  • Monitoring: Monitor pH, dissolved oxygen, and cell growth (e.g., by measuring dry cell weight) throughout the fermentation.

  • Sampling: Take samples at regular intervals to measure this compound production.

Protocol 3: Extraction and Quantification of this compound
  • Separation: At the end of the fermentation, separate the mycelium from the supernatant by centrifugation or filtration.[1]

  • Extraction: Adjust the pH of the clear supernatant to 7.0 and extract the this compound using an equal volume of ethyl acetate.[1]

  • Concentration: Collect the organic phase and evaporate the solvent under reduced pressure using a rotary evaporator.[1]

  • Quantification by HPLC:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

    • Detect the this compound peak at 240 nm.[1]

    • Calculate the concentration by comparing the peak area to a standard curve of purified this compound.

Visual Guides

Biosynthetic Pathway and Regulation

While the specific signaling pathway for this compound is not detailed in the provided search results, a generalized pathway for secondary metabolite production in Streptomyces can be illustrated. The production is often controlled by complex regulatory networks that respond to environmental signals and the physiological state of the cell.

Cirramycin_B1_Biosynthesis_Regulation cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_biosynthesis This compound Biosynthesis Nutrient_Limitation Nutrient Limitation (Phosphate, Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., AfsR, AdpA) Nutrient_Limitation->Global_Regulators Growth_Phase Stationary Growth Phase Growth_Phase->Global_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators (e.g., SARPs) Global_Regulators->Pathway_Specific_Regulators PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Machinery Pathway_Specific_Regulators->PKS_NRPS Precursor_Supply Precursor Supply (e.g., Malonyl-CoA, Methylmalonyl-CoA) Precursor_Supply->PKS_NRPS Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Oxidases) PKS_NRPS->Tailoring_Enzymes Cirramycin_B1 This compound Tailoring_Enzymes->Cirramycin_B1

Caption: Generalized regulation of this compound biosynthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for optimizing this compound fermentation.

Fermentation_Optimization_Workflow cluster_setup Strain & Inoculum Preparation cluster_optimization Optimization Phase cluster_production Production & Analysis cluster_evaluation Evaluation Strain_Selection High-Producing Strain Selection Inoculum_Dev Inoculum Development Strain_Selection->Inoculum_Dev Batch_Fermentation Batch Fermentation Inoculum_Dev->Batch_Fermentation Media_Optimization Media Optimization (Carbon, Nitrogen, Minerals) Media_Optimization->Batch_Fermentation Parameter_Optimization Physical Parameter Optimization (pH, Temp, Aeration) Parameter_Optimization->Batch_Fermentation Extraction Extraction & Purification Batch_Fermentation->Extraction Quantification Quantification (HPLC) Extraction->Quantification Low_Yield Low Yield? Quantification->Low_Yield Low_Yield->Media_Optimization Re-evaluate Low_Yield->Parameter_Optimization Re-evaluate High_Yield High Yield: Scale-Up Low_Yield->High_Yield No Low_Yield->High_Yield Yes

Caption: Workflow for this compound fermentation optimization.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cirramycin B1 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in Cirramycin B1 bioassays. The following questions and answers address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?

A1: Inconsistent MIC results for this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include the preparation of the compound, the bacterial inoculum, the growth medium, and the incubation conditions. Errors in the serial dilution of this compound are a direct source of variability. Additionally, the stability of this compound in the solvent and assay medium can impact the final MIC value.[1] Variations in the density of the bacterial inoculum can also lead to differing results. Finally, ensure that incubation temperature and duration are consistent, as these factors directly influence bacterial growth rates.[1]

Q2: Our zone of inhibition sizes in agar (B569324) diffusion assays are not consistent. What could be the problem?

A2: Variability in agar diffusion assays can be attributed to several factors. The depth of the agar in the petri dish is a critical parameter; inconsistencies can arise from uneven surfaces or deformities in the petri dishes themselves.[2] The concentration of the bacterial inoculum swabbed onto the agar plate must be standardized. The rate of diffusion of this compound through the agar can also be influenced by the composition of the medium.[3] It is also important to ensure the paper disks contain a defined and consistent concentration of the antibiotic.[3]

Q3: How can we be sure our this compound stock solution is stable?

A3: The stability of your this compound stock solution is crucial for reproducible results. It is recommended to prepare fresh stock solutions for each experiment to minimize degradation.[1] If you must store the solution, it is important to protect it from light and high temperatures, which can accelerate degradation.[4][5] The choice of solvent can also affect stability. For long-term storage, it is advisable to store aliquots at low temperatures (e.g., -20°C) to prevent repeated freeze-thaw cycles.

Q4: What are the critical factors related to the bacteria that can affect bioassay results?

A4: Several factors related to the bacteria themselves can lead to inconsistent results. The growth phase of the bacteria used for the inoculum is important; it is recommended to use a culture in the logarithmic growth phase. The specific bacterial strain and any potential resistance mechanisms can significantly impact the outcome.[6][7][8] Furthermore, the overall health and viability of the bacterial culture are paramount for obtaining reliable data.

Troubleshooting Guides

Issue: Inconsistent MIC Values

If you are experiencing inconsistent Minimum Inhibitory Concentration (MIC) values, follow this troubleshooting guide to identify the potential source of the error.

Troubleshooting Workflow for Inconsistent MIC

cluster_start cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis cluster_end Start Inconsistent MIC Results Stock Check this compound Stock Solution Start->Stock Is stock fresh? Is it stored correctly? Inoculum Verify Inoculum Preparation Stock->Inoculum Is inoculum density correct? Is it in log phase? Media Examine Media Preparation Inoculum->Media Is media pH correct? Is it the right type? Dilution Review Serial Dilution Technique Media->Dilution Are pipettes calibrated? Is mixing thorough? Incubation Confirm Incubation Conditions Dilution->Incubation Is temperature correct? Is duration consistent? Reading Standardize MIC Reading Method Incubation->Reading Is reading done at the same time point? End Consistent Results Reading->End

Troubleshooting workflow for inconsistent MIC results.

Potential Causes and Solutions for Inconsistent MIC Values

Potential CauseRecommended Solution
This compound Preparation
Inaccurate weighing or dilutionUse a calibrated balance and pipettes. Prepare fresh stock solutions for each experiment.[1]
Degradation of this compoundStore stock solutions in small aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
Incorrect inoculum densityStandardize the inoculum to a 0.5 McFarland standard.
Use of bacteria from a stationary or death phaseUse a fresh overnight culture in the logarithmic growth phase.
Assay Medium
Incorrect pH of the mediumEnsure the pH of the Mueller-Hinton Broth (MHB) is between 7.2 and 7.4.[9]
Variation between media batchesUse a single, high-quality lot of commercially prepared media for a series of experiments.[1]
Incubation
Incorrect incubation temperatureUse a calibrated incubator set to 35°C ± 2°C.[1]
Inconsistent incubation timeIncubate plates for a consistent duration, typically 16-20 hours for most bacteria.[1]
Reading Results
Subjective interpretation of growthThe MIC is the lowest concentration with no visible growth. Have the same person read the results at a consistent time point.[1][10]
Issue: Inconsistent Zones of Inhibition in Agar Diffusion Assays

For troubleshooting inconsistent zones of inhibition, refer to the following guide.

Troubleshooting Workflow for Inconsistent Agar Diffusion Results

cluster_start cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis cluster_end Start Inconsistent Zones of Inhibition Agar Check Agar Plate Preparation Start->Agar Is agar depth uniform? Are plates flat? Inoculum Verify Inoculum Application Agar->Inoculum Is the lawn of bacteria uniform? Disk Examine Disk Preparation & Placement Inoculum->Disk Are disks properly saturated? Are they placed correctly? Incubation Confirm Incubation Conditions Disk->Incubation Is temperature correct? Is duration consistent? Measurement Standardize Zone Measurement Incubation->Measurement Is measurement technique consistent? End Consistent Results Measurement->End cluster_ribosome Bacterial Ribosome Ribosome 50S Subunit Tunnel Polypeptide Exit Tunnel Inhibition Inhibition of Protein Synthesis Tunnel->Inhibition Blocks Peptide Nascent Polypeptide Chain Cirramycin This compound Cirramycin->Ribosome Binds to Inhibition->Peptide Prevents elongation of Death Bacterial Cell Death Inhibition->Death Leads to

References

Improving the stability of Cirramycin B1 during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cirramycin B1. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when working with this 16-membered macrolide antibiotic.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is extrapolated from studies on closely related 16-membered macrolide antibiotics, such as Cirramycin A1, Rosamicin, and Tylosin. These guidelines should be considered as a starting point for developing your own stability-indicating protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which antibiotic class does it belong?

This compound is a macrolide antibiotic characterized by a 16-membered lactone ring. This structural feature generally confers greater stability, particularly in acidic conditions, compared to 14- and 15-membered macrolides like erythromycin.

Q2: What are the primary factors that can cause degradation of this compound?

Based on the behavior of analogous 16-membered macrolides, the primary factors contributing to the degradation of this compound are expected to be:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to UV light can lead to photodegradation.

  • Oxidizing agents: The dimethylamino group on the mycaminose (B1220238) sugar moiety is susceptible to oxidation.

Q3: How should I store this compound powder?

For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Q5: How long can I store this compound stock solutions?

The stability of stock solutions is dependent on the solvent, concentration, and storage conditions. For short-term storage (days to a week), refrigeration at 2-8°C is often acceptable. For long-term storage, it is highly recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to perform periodic purity checks on stored solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound in the experimental medium.- Prepare fresh solutions of this compound for each experiment.- Minimize the time the compound spends in aqueous solutions at elevated temperatures (e.g., 37°C).- Evaluate the pH of your experimental medium; extreme pH values can accelerate degradation.- Protect your experimental setup from direct light exposure.
Unexpected peaks appear in my HPLC/LC-MS analysis. Formation of degradation products.- Review the storage and handling procedures of your this compound stock and working solutions.- Consider potential degradation pathways such as hydrolysis or oxidation. The presence of new peaks may indicate the cleavage of the lactone ring or modification of the sugar moieties.- Perform forced degradation studies to intentionally generate and identify potential degradation products.
Precipitation of this compound in aqueous solution. Poor solubility or aggregation.- Increase the proportion of organic co-solvent if experimentally permissible.- Prepare a more dilute stock solution.- Consider the use of solubilizing agents, but verify their compatibility with your experimental system.
Inconsistent experimental results. Inconsistent potency of this compound due to degradation.- Always use freshly prepared dilutions from a properly stored stock solution.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Implement a stability testing protocol for your stock solutions to determine their shelf life under your specific storage conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous solvent (e.g., ethanol, methanol, or DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the solid in the appropriate volume of the chosen anhydrous solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop stability-indicating analytical methods.[1][2]

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • UV lamp (e.g., 254 nm)

    • Heating block or water bath

    • HPLC or LC-MS system

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for various time points.

    • Thermal Degradation: Heat an aliquot of the this compound stock solution at an elevated temperature (e.g., 80°C) for various time points.

    • Photodegradation: Expose a thin layer of the this compound stock solution in a quartz cuvette to UV light for various time points. Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze the stressed samples and an untreated control sample by a suitable analytical method (e.g., HPLC with UV or MS detection) to assess the extent of degradation and identify the formation of degradation products.

Data Presentation

The following tables summarize expected stability trends for 16-membered macrolide antibiotics like this compound under various conditions, based on data from related compounds such as Tylosin.[1]

Table 1: Expected Stability of this compound Under Different Stress Conditions

Stress ConditionTemperatureExpected StabilityPotential Degradation Products
Acidic (e.g., pH 1-3) Room TemperatureModerateHydrolysis of the lactone ring, cleavage of glycosidic bonds.
Elevated (e.g., 60°C)LowAccelerated hydrolysis.
Neutral (e.g., pH 6-8) Room TemperatureHighMinimal degradation.
Elevated (e.g., 37°C)ModerateSlow hydrolysis.
Alkaline (e.g., pH 9-11) Room TemperatureModerate to LowBase-catalyzed hydrolysis of the lactone ring.
Elevated (e.g., 60°C)Very LowRapid hydrolysis.
Oxidative (e.g., H₂O₂) Room TemperatureModerate to LowOxidation of the dimethylamino group (N-oxide formation), epoxidation.
Thermal 80°CModerate to LowMultiple degradation products.
Photolytic (UV light) Room TemperatureModerate to LowPhotodegradation products.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerLight ProtectionExpected Shelf-Life (General Guideline)
Solid (Powder) -20°CTightly sealedRecommended> 1 year
Stock Solution (in organic solvent) -20°C to -80°CTightly sealed vialsAmber vials or wrapped in foil3-6 months (perform periodic checks)
Working Solution (in aqueous buffer) 2-8°CSterile, sealed containerRecommended< 24 hours (prepare fresh)

Visualizations

Diagram 1: General Degradation Pathways of 16-Membered Macrolide Antibiotics

A This compound (16-Membered Macrolide) B Hydrolysis (Lactone Ring Cleavage) A->B  Acid/Base, Heat C Hydrolysis (Glycosidic Bond Cleavage) A->C  Strong Acid D Oxidation (e.g., N-oxide formation) A->D  Oxidizing Agents E Photodegradation A->E  UV Light F Inactive Products B->F C->F D->F E->F

Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acidic A->B C Alkaline A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G HPLC / LC-MS Analysis B->G C->G D->G E->G F->G H Assess Degradation & Identify Products G->H

Workflow for forced degradation studies of this compound.

References

Technical Support Center: Strategies to Reduce Cirramycin B1 Degradation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cirramycin B1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound in culture media during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in culture media a concern?

This compound is a macrolide antibiotic. Like many antibiotics, its chemical structure can be susceptible to degradation under typical cell culture conditions, which can lead to a decrease in its effective concentration and potentially impact experimental results. Factors such as pH, temperature, and exposure to light can contribute to its degradation.

Q2: What are the primary factors that contribute to the degradation of this compound in culture media?

Based on studies of other macrolide antibiotics, the primary factors influencing the stability of this compound in culture media are likely to be:

  • pH: Macrolide antibiotics are often unstable in acidic conditions. The typical pH of cell culture media (around 7.2-7.4) may also contribute to degradation over time.

  • Temperature: Elevated temperatures, such as the standard 37°C used for cell culture, can accelerate the rate of chemical degradation.

  • Light Exposure: Photodegradation can occur when solutions containing this compound are exposed to light, particularly UV radiation.

  • Media Components: Certain components within the culture media could potentially react with and degrade this compound.

Q3: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following strategies:

  • Prepare Fresh Solutions: Prepare stock solutions of this compound fresh for each experiment whenever possible.

  • Optimize Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Control pH: If your experimental design allows, consider buffering the media to a more optimal pH for this compound stability. However, be mindful of the potential effects on your cells.

  • Minimize Incubation Time: If feasible, reduce the duration of experiments to minimize the time this compound is exposed to degradative conditions.

  • Replenish Media: For longer-term experiments, consider periodically replacing the culture media containing this compound to maintain a consistent concentration.

Troubleshooting Guides

Issue 1: Loss of this compound Activity Over Time

Symptoms:

  • Decreased efficacy of the antibiotic in your cell culture assay over the course of the experiment.

  • Inconsistent results between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation in Culture Media Prepare fresh this compound-containing media for each experiment. For long-term cultures, replenish the media at regular intervals.
Improper Stock Solution Storage Aliquot stock solutions into smaller, single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Photodegradation Protect all solutions containing this compound from light by using amber tubes or by wrapping them in foil. Minimize light exposure during experimental procedures.
Suboptimal pH of Media While altering media pH can affect cell health, if your experiment allows, you can test a range of physiologically acceptable pH values to find one that improves this compound stability without harming your cells.
Issue 2: Inconsistent Quantification of this compound

Symptoms:

  • High variability in measured concentrations of this compound in media samples.

  • Lower than expected concentrations upon analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Sample Degradation Prior to Analysis Immediately after collection, store media samples at -80°C until analysis. Minimize the time samples spend at room temperature.
Inadequate Analytical Method Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for accurate quantification. Ensure the method is specific for this compound and can separate it from potential degradation products.
Matrix Effects Culture media components can interfere with analytical measurements. Prepare calibration standards in the same culture medium used in your experiments to account for matrix effects.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify degradation products.[1][2]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Water bath or incubator

  • Photostability chamber

  • HPLC or LC-MS/MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: Analyze all samples using a validated HPLC or LC-MS/MS method to identify and quantify the parent compound and any degradation products.

Protocol 2: Quantification of this compound in Culture Media by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in cell culture media. Method optimization and validation are crucial for accurate results.

Materials:

  • Culture media samples containing this compound

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (e.g., a structurally similar macrolide not present in the sample)

  • LC-MS/MS system with a C18 column

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of culture media sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate this compound from matrix components and potential degradation products.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards prepared in the same culture medium as the samples.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

degradation_pathway Cirramycin_B1 This compound (Active) Degradation_Products Inactive Degradation Products Cirramycin_B1->Degradation_Products Hydrolysis Cirramycin_B1->Degradation_Products Oxidation Cirramycin_B1->Degradation_Products Photolysis Cirramycin_B1->Degradation_Products Thermolysis Acid_Hydrolysis Acidic Conditions (e.g., low pH) Acid_Hydrolysis->Cirramycin_B1 Base_Hydrolysis Alkaline Conditions (e.g., high pH) Base_Hydrolysis->Cirramycin_B1 Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Cirramycin_B1 Photodegradation Light Exposure (UV light) Photodegradation->Cirramycin_B1 Thermal_Degradation High Temperature Thermal_Degradation->Cirramycin_B1

Caption: Factors contributing to the degradation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_sampling Sampling & Storage cluster_analysis Analysis Prep_Stock Prepare Fresh This compound Stock Add_to_Media Add to Culture Media Prep_Stock->Add_to_Media Incubate Incubate with Cells Add_to_Media->Incubate Collect_Sample Collect Media Samples at Time Points Incubate->Collect_Sample Store_Sample Store at -80°C Protected from Light Collect_Sample->Store_Sample Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Store_Sample->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification Sample_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Stability Assessment LCMS_Analysis->Data_Analysis

References

Technical Support Center: Enhancing the Purification Efficiency of Cirramycin B1 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Cirramycin B1 from fermentation broth. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Issue 1: Low Yield During Initial Solvent Extraction

Q: We are experiencing a significant loss of this compound during the initial solvent extraction from the fermentation broth. What are the potential causes and how can we improve the yield?

A: Low yield during solvent extraction is a common issue. Several factors can contribute to this problem:

  • Incorrect Solvent Choice: The polarity of the extraction solvent is critical. For this compound, a macrolide antibiotic, moderately polar solvents are generally effective.

  • Suboptimal pH: The pH of the fermentation broth affects the charge state of this compound, influencing its solubility in the organic solvent.

  • Emulsion Formation: The presence of proteins, polysaccharides, and other cellular debris can lead to the formation of a stable emulsion between the aqueous and organic phases, trapping the product.[1][2][3][4][5]

  • Insufficient Mixing or Contact Time: Inadequate mixing can lead to incomplete partitioning of this compound into the organic phase.

Troubleshooting Steps:

  • Solvent Selection: While ethyl acetate (B1210297) is a common choice, consider testing other solvents like n-butanol or a mixture of solvents to optimize partitioning.

  • pH Adjustment: Adjust the pH of the fermentation broth to a range where this compound is in its neutral form, typically slightly alkaline for macrolides, to enhance its solubility in the organic solvent. Experiment with a pH range of 8.0-9.0.

  • Preventing and Breaking Emulsions:

    • Gentle Mixing: Instead of vigorous shaking, use gentle inversion or a rocking platform to mix the phases.[1]

    • Salting Out: Add sodium chloride (NaCl) to the aqueous phase to increase its ionic strength, which can help break emulsions.[1][2][5]

    • Centrifugation: Centrifuging the mixture can help to separate the layers more effectively.[4]

    • Addition of a De-emulsifier: In some cases, small amounts of a suitable de-emulsifier can be used.

  • Optimize Extraction Parameters:

    • Solvent-to-Broth Ratio: Experiment with different solvent-to-broth ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimal balance between extraction efficiency and solvent usage.

    • Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.

Issue 2: Poor Purity after Macroporous Resin Chromatography

Q: The purity of our this compound fraction after macroporous resin chromatography is lower than expected. What could be the reasons and how can we improve the separation?

A: Macroporous resin chromatography is a crucial step for capturing and concentrating this compound while removing polar impurities. Low purity can result from several factors:

  • Inappropriate Resin Selection: The choice of resin (polar, weakly polar, or nonpolar) is critical for selective adsorption of this compound.

  • Improper Loading Conditions: The pH and flow rate during sample loading can significantly impact the binding of this compound and impurities.

  • Ineffective Washing: The washing step may not be sufficient to remove all non-specifically bound impurities.

  • Suboptimal Elution Conditions: The eluting solvent may be too strong, causing co-elution of impurities with this compound, or too weak, resulting in incomplete recovery.

Troubleshooting Steps:

  • Resin Screening: Test a variety of macroporous resins with different polarities (e.g., HPD-100, XAD-7, AB-8) to identify the one with the best adsorption and desorption characteristics for this compound.

  • Optimize Loading Conditions:

    • pH Adjustment: Adjust the pH of the crude extract to optimize the binding of this compound to the resin.

    • Flow Rate: Use a slow flow rate during loading to ensure sufficient time for adsorption.

  • Enhance Washing Efficiency:

    • Multi-step Washing: Employ a stepwise washing protocol with solvents of increasing polarity to remove different types of impurities. For example, a wash with water followed by a wash with a low concentration of methanol (B129727) or ethanol (B145695).

  • Optimize Elution:

    • Gradient Elution: Use a gradient of the eluting solvent (e.g., methanol or ethanol in water) to selectively desorb this compound. A shallow gradient often provides better resolution.

    • pH of Eluent: In some cases, adjusting the pH of the eluting solvent can improve selectivity.

Issue 3: Difficulty in Crystallizing Purified this compound

Q: We are struggling to obtain high-quality crystals of this compound from the purified solution. What are the common challenges and solutions?

A: Crystallization can be a challenging step, influenced by purity, solvent system, and physical conditions.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation or affect crystal quality.

  • Inappropriate Solvent System: The choice of solvent and anti-solvent is crucial for inducing crystallization.

  • Supersaturation Level: The solution needs to be supersaturated, but excessive supersaturation can lead to amorphous precipitation instead of crystallization.

  • Temperature and Agitation: These parameters control the rate of nucleation and crystal growth.

Troubleshooting Steps:

  • Ensure High Purity: The starting material for crystallization should be of the highest possible purity. Consider an additional purification step, such as preparative HPLC, if necessary.

  • Solvent System Screening:

    • Experiment with different solvent/anti-solvent systems. Common solvents for macrolides include acetone, ethanol, and ethyl acetate, while anti-solvents can be water, hexane, or ether.

    • Use a small-scale screening approach to test various solvent combinations.

  • Control Supersaturation:

    • Slow Evaporation: Allow the solvent to evaporate slowly to gradually increase the concentration of this compound.

    • Vapor Diffusion: Place a small vial with the this compound solution inside a larger sealed container with the anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

    • Temperature Shift: Slowly cool the saturated solution to induce crystallization.

  • Seeding: Introduce a small crystal of this compound to a saturated solution to initiate crystal growth.

  • Optimize Physical Conditions:

    • Temperature: Maintain a constant and controlled temperature during crystallization.

    • Agitation: Avoid vigorous agitation, which can lead to the formation of small, poorly formed crystals. Gentle or no stirring is often preferred.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the overall efficiency of my this compound purification process?

A1: The first and most critical step is to thoroughly characterize your fermentation broth. Understanding the initial concentration of this compound, the types and concentrations of major impurities (e.g., pigments, related macrolides), and the physical properties of the broth (pH, viscosity) will inform the selection of the most appropriate purification strategy and help in troubleshooting.

Q2: How can I effectively remove pigments from the fermentation broth?

A2: Pigment removal is a common challenge in the purification of antibiotics from fermentation.[1] Several strategies can be employed:

  • Activated Carbon Treatment: Adding activated carbon to the filtered broth or the crude extract can effectively adsorb many pigments. However, it's essential to optimize the amount of activated carbon and contact time to avoid significant product loss.

  • Macroporous Resin Chromatography: As mentioned in the troubleshooting guide, certain macroporous resins can effectively separate pigments from this compound.

  • Solvent Partitioning: Adjusting the pH and using a specific solvent system can sometimes selectively leave pigments in the aqueous phase while extracting this compound into the organic phase.

Q3: What analytical technique is best for monitoring the purity of this compound at each stage of purification?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for monitoring the purity of this compound. A reversed-phase C18 column is typically used. Developing a robust HPLC method early in the process is crucial for making informed decisions at each purification step.

Q4: Are there any specific stability concerns for this compound during purification?

A4: Like many macrolides, this compound can be susceptible to degradation under certain conditions. It is important to be mindful of:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the macrolide ring or cleavage of the sugar moieties. It is advisable to work in a neutral or slightly alkaline pH range.

  • Temperature: Elevated temperatures can accelerate degradation. All purification steps should be carried out at room temperature or below, if possible. Evaporation of solvents should be done under reduced pressure to keep the temperature low.

Q5: Can I use the same purification protocol for different Cirramycin analogues?

A5: While the general principles of the purification protocol (solvent extraction, resin chromatography, reversed-phase HPLC) will likely be applicable to other Cirramycin analogues, the specific conditions will probably need to be re-optimized. Different analogues may have slightly different polarities and isoelectric points, which will affect their behavior during extraction and chromatography.

Data Presentation

The following tables summarize representative quantitative data for a multi-step purification process of a macrolide antibiotic, which can be used as a reference for optimizing this compound purification. Note: Specific data for this compound is limited in publicly available literature; therefore, this data is illustrative and based on typical results for similar macrolide antibiotics.

Table 1: Comparison of Initial Extraction Solvents

Extraction SolventPartition Coefficient (K)Single-Step Recovery (%)Purity (%)
Ethyl Acetate15.28545
n-Butanol18.59040
Dichloromethane12.88050
Methyl Isobutyl Ketone14.18348

Table 2: Performance of Different Macroporous Resins

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)Purity after Elution (%)
HPD-100 (Nonpolar)1509275
XAD-7 (Weakly Polar)1258870
AB-8 (Weakly Polar)1359072
D101 (Nonpolar)1409173

Table 3: Summary of a Typical Three-Step Purification Process

Purification StepTotal Volume (L)Total this compound (g)Yield (%)Purity (%)
Fermentation Broth100251000.5
Solvent Extraction1021.258545
Macroporous Resin118.774.875
RP-HPLC0.215.963.6>98
Crystallization-14.357.2>99.5

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Broth

  • Harvest and Clarify: Centrifuge the fermentation broth at 5000 x g for 20 minutes to remove the mycelia and other solid materials. Filter the supernatant through a 0.45 µm filter to obtain a clarified broth.

  • pH Adjustment: Adjust the pH of the clarified broth to 8.5 with 2 M NaOH.

  • Extraction: Transfer the pH-adjusted broth to a separation funnel. Add an equal volume of ethyl acetate.

  • Mixing: Gently invert the separation funnel for 15 minutes to allow for partitioning of this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate for 30 minutes. If an emulsion forms, refer to the troubleshooting guide.

  • Collection: Collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

  • Combine and Concentrate: Combine all the organic extracts and concentrate under reduced pressure at 40°C until a viscous residue is obtained.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

  • Resin Preparation: Pack a column with AB-8 macroporous resin. Wash the resin sequentially with 5 bed volumes (BV) of ethanol and 10 BV of deionized water.

  • Sample Preparation: Dissolve the crude extract from the solvent extraction step in deionized water to a concentration of approximately 1 mg/mL. Adjust the pH to 7.0.

  • Loading: Load the sample onto the prepared column at a flow rate of 2 BV/hour.

  • Washing:

    • Wash the column with 5 BV of deionized water to remove unbound polar impurities.

    • Wash the column with 3 BV of 20% (v/v) ethanol in water to remove weakly bound impurities.

  • Elution: Elute the bound this compound with a linear gradient of 30% to 80% ethanol in water over 10 BV at a flow rate of 3 BV/hour.

  • Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure at 40°C.

Protocol 3: Final Purification by Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 4 mL/min.

  • Detection: UV at 280 nm.

  • Injection: Dissolve the partially purified this compound from the macroporous resin step in the mobile phase and inject onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Processing: Concentrate the collected fraction under reduced pressure and lyophilize to obtain pure this compound powder.

Mandatory Visualization

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_chromatography1 Primary Purification cluster_chromatography2 Final Purification cluster_final_product Final Product Fermentation Fermentation Broth (Streptomyces sp.) Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation pH_Adjustment1 pH Adjustment (pH 8.5) Centrifugation->pH_Adjustment1 Solvent_Extraction Solvent Extraction (Ethyl Acetate) pH_Adjustment1->Solvent_Extraction Concentration1 Concentration Solvent_Extraction->Concentration1 Crude_Extract Crude this compound Extract Concentration1->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Wash Washing (Water & 20% EtOH) Macroporous_Resin->Wash Elution1 Gradient Elution (30-80% EtOH) Wash->Elution1 Partially_Purified Partially Purified This compound Elution1->Partially_Purified RP_HPLC Reversed-Phase HPLC Partially_Purified->RP_HPLC Gradient_Elution Gradient Elution (ACN/H2O) RP_HPLC->Gradient_Elution Pure_Fraction Pure this compound Fraction Gradient_Elution->Pure_Fraction Lyophilization Lyophilization Pure_Fraction->Lyophilization Crystallization Crystallization Lyophilization->Crystallization Final_Product >99.5% Pure This compound Crystallization->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Solvent_Extraction cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Solvent Extraction Cause1 Incorrect Solvent Problem->Cause1 Cause2 Suboptimal pH Problem->Cause2 Cause3 Emulsion Formation Problem->Cause3 Cause4 Insufficient Mixing Problem->Cause4 Solution1 Screen Solvents (e.g., n-Butanol) Cause1->Solution1 Address with Solution2 Optimize pH (e.g., 8.0-9.0) Cause2->Solution2 Address with Solution3 Break Emulsion (Salting out, Centrifugation) Cause3->Solution3 Address with Solution4 Optimize Mixing (Gentle inversion, longer time) Cause4->Solution4 Address with

Caption: Troubleshooting low yield in solvent extraction.

References

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of Cirramycin B1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Cirramycin B1.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Q1: I am observing poor signal intensity and high variability for this compound in my plasma/serum samples. What is the likely cause?

A: Low and inconsistent signal intensity for this compound is a common symptom of matrix effects, specifically ion suppression. Co-eluting endogenous components from complex biological matrices, such as phospholipids (B1166683) and proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced and erratic signal, which negatively impacts the accuracy and precision of your analysis.

Q2: How can I confirm that matrix effects are the cause of my analytical issues?

A: A post-extraction spike experiment is a standard method to diagnose and quantify matrix effects. This involves comparing the peak area of this compound in a clean solvent (neat solution) to the peak area of this compound spiked into an extracted blank matrix sample (a sample processed through your entire sample preparation procedure without the analyte). A significant difference in peak areas indicates the presence of matrix effects.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A: There are three main approaches to combat matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.

  • Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting interferences can significantly reduce matrix effects. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different C18 column or a phenyl-hexyl column), or altering the flow rate.

  • Use of an Internal Standard: An internal standard (IS) that behaves similarly to this compound during sample preparation and ionization can compensate for signal suppression or enhancement. A stable isotope-labeled (SIL) internal standard is ideal, but a structural analog can also be effective.

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.

Q4: My current protein precipitation protocol is not sufficiently cleaning up my samples. What should I try next?

A: While simple, protein precipitation can be insufficient for removing all interfering components. Solid-Phase Extraction (SPE) is a more selective and effective technique. For macrolide antibiotics like this compound, a polymeric reversed-phase SPE sorbent is often a good choice. See the detailed protocol below for a recommended SPE procedure.

Q5: I do not have a stable isotope-labeled internal standard for this compound. What are my options?

A: When a SIL-IS is unavailable, a structural analog is the next best choice. For this compound, other 16-membered macrolide antibiotics could be suitable candidates. Commercially available options to consider include Roxithromycin or Josamycin . It is crucial to validate that the chosen analog has similar extraction recovery and chromatographic behavior to this compound. If a suitable internal standard cannot be found, relying on matrix-matched calibration curves is essential for accurate quantification.

Frequently Asked Questions (FAQs)

Q: What are the typical LC-MS/MS parameters for this compound?

A: While specific parameters should be optimized for your instrument, the following table provides a good starting point for method development.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 710.9 ([M+H]⁺)
Product Ion (Q3) m/z 174.1 (characteristic fragment)
Collision Energy 20-35 eV (should be optimized)

Q: What is the characteristic fragmentation pattern of 16-membered macrolide antibiotics like this compound?

A: 16-membered macrolide antibiotics containing a glycosylated desosamine (B1220255) sugar typically exhibit a characteristic neutral loss of this sugar moiety upon collision-induced dissociation. This results in a prominent product ion at m/z 174.[1] This specific fragmentation can be leveraged for selective detection in a complex matrix.

Q: How do I prepare matrix-matched calibration standards?

A: To prepare matrix-matched calibrants, you will need a supply of the same biological matrix (e.g., plasma, serum) that is free of this compound. You will then spike known concentrations of a this compound standard solution into this blank matrix to create your calibration curve points. These spiked matrix samples are then subjected to the same extraction procedure as your unknown samples.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for the extraction of macrolide antibiotics from plasma using a polymeric reversed-phase SPE cartridge.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)

  • Plasma samples

  • Internal standard solution (e.g., Roxithromycin in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water and acetonitrile

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of internal standard solution. Vortex for 30 seconds. Add 500 µL of 0.1% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of acetonitrile.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Poor Signal/ High Variability check_ms Check MS Performance (Tune, Calibration) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Troubleshoot MS System ms_ok->fix_ms No matrix_effect_exp Perform Post-Extraction Spike Experiment ms_ok->matrix_effect_exp Yes fix_ms->check_ms matrix_effect_present Matrix Effect Present? matrix_effect_exp->matrix_effect_present no_matrix_effect Investigate Other Causes (e.g., Analyte Stability) matrix_effect_present->no_matrix_effect No mitigation_strategy Implement Mitigation Strategy matrix_effect_present->mitigation_strategy Yes sample_prep Optimize Sample Prep (e.g., SPE, LLE) mitigation_strategy->sample_prep chromatography Optimize Chromatography mitigation_strategy->chromatography internal_standard Use Internal Standard (Analog or SIL-IS) mitigation_strategy->internal_standard matrix_matched_cal Use Matrix-Matched Calibration mitigation_strategy->matrix_matched_cal validate Validate Method sample_prep->validate chromatography->validate internal_standard->validate matrix_matched_cal->validate

Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.

Caption: Fragmentation of 16-membered macrolides like this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Novel Macrolide Antibiotics in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with macrolide antibiotics in cell-based assays?

A1: Off-target effects occur when a compound, such as a macrolide antibiotic, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target, the bacterial ribosome.[1] These unintended interactions can lead to a variety of problems in cellular assays, including cytotoxicity, activation of irrelevant signaling pathways, and confounding experimental results, ultimately leading to misinterpretation of the compound's true efficacy and mechanism of action.[1]

Q2: What is the primary mechanism of action for macrolide antibiotics, and how does this relate to potential off-target effects in eukaryotic cells?

A2: Macrolide antibiotics primarily act as protein synthesis inhibitors in bacteria by binding to the 50S ribosomal subunit.[2] While they are designed to be selective for bacterial ribosomes, high concentrations or structural similarities to eukaryotic ribosomal components could potentially lead to off-target binding and inhibition of protein synthesis in mammalian cells, contributing to cytotoxicity.

Q3: What are the first steps to assess the potential for off-target effects of Compound X?

A3: The initial and crucial step is to determine the therapeutic window of Compound X. This involves generating concentration-response curves for both its on-target activity (e.g., inhibition of bacterial growth) and its general cytotoxicity in the eukaryotic cell line being used for the assay.[1] A significant separation between the effective concentration for on-target activity (EC50 or MIC) and the cytotoxic concentration (CC50) suggests a wider therapeutic window and a lower initial concern for off-target effects at therapeutic doses.

Q4: How can I proactively minimize off-target effects during experimental design?

A4: Several strategies can be employed:

  • Use the lowest effective concentration: Once the minimal inhibitory concentration (MIC) or EC50 for the desired on-target effect is determined, use the lowest possible concentration of Compound X in your cellular assays to reduce the likelihood of engaging off-target molecules.

  • Optimize treatment duration: Limit the exposure of the cells to Compound X to the shortest duration necessary to observe the on-target effect.

  • Employ control compounds: Include a well-characterized macrolide with a known off-target profile as a control to benchmark the performance of Compound X.

  • Consider structural analogs: If available, testing structural analogs of Compound X can help to identify chemical moieties responsible for off-target activities.[3][4][5]

Troubleshooting Guide

Problem 1: High cytotoxicity observed at concentrations required for on-target activity.

Possible Cause Suggested Solution
Compound X is inherently toxic to the cell line. Determine the CC50 using a cytotoxicity assay (e.g., MTT, LDH). If the therapeutic window is too narrow, consider using a more resistant cell line or a different assay system.
Off-target effects are leading to cell death. Investigate potential off-target pathways. Perform a broad-spectrum kinase inhibitor screen or other off-target profiling assays. Consider if Compound X is inducing apoptosis or necrosis.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.

Problem 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Suggested Solution
Cell culture variability. Maintain consistent cell passage number, confluency, and overall health. Standardize all cell culture procedures to ensure uniformity across experiments.[1]
Compound degradation. Compound X may be unstable in the cell culture medium at 37°C. Prepare fresh stock solutions for each experiment and consider performing a stability test of the compound over the time course of your assay.[1]
Inaccurate pipetting. Use calibrated pipettes and proper techniques, especially during serial dilutions, to ensure accurate and consistent compound concentrations.[1]

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data for Compound X to assess its therapeutic window and potential for off-target effects.

ParameterDescriptionCompound X (Hypothetical Data)Control Macrolide (Hypothetical Data)
MIC Minimum Inhibitory Concentration against target bacteria1 µM5 µM
IC50 (On-Target) Concentration for 50% inhibition of a specific on-target biochemical process0.5 µM2.5 µM
CC50 (Cytotoxicity) Concentration for 50% reduction in cell viability in a specific eukaryotic cell line50 µM100 µM
Selectivity Index CC50 / IC5010040

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is used to measure the cytotoxic effects of a compound on a eukaryotic cell line.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of Compound X in a culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with "cells + medium only" as a negative control and "cells + 1 µM staurosporine" as a positive control for toxicity.[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[1]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability versus the log concentration of Compound X to determine the CC50 value.[1]

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Bacterial Lysate)

This protocol provides a method to assess the direct on-target activity of Compound X.

  • Prepare Bacterial Lysate: Grow the target bacterial strain to mid-log phase, harvest the cells, and prepare a cell-free lysate containing active ribosomes.

  • Reaction Mixture: Set up a reaction mixture containing the bacterial lysate, an energy source (ATP, GTP), amino acids, and a reporter template (e.g., a plasmid encoding luciferase).

  • Compound Addition: Add serial dilutions of Compound X or a control antibiotic to the reaction mixtures. Include a no-compound control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1 hour) to allow for protein synthesis.

  • Detection: Measure the amount of newly synthesized reporter protein (e.g., luciferase activity).

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the log concentration of Compound X to determine the IC50.

Visualizations

Signaling_Pathway_Off_Target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Compound_X Compound_X Off_Target_Protein Off_Target_Protein Compound_X->Off_Target_Protein Unintended Binding Off_Target_Protein->Kinase_B Inhibition

Caption: Hypothetical off-target signaling pathway.

Experimental_Workflow A Determine MIC of Compound X against target bacteria C Calculate Selectivity Index (CC50 / MIC) A->C B Determine CC50 of Compound X on eukaryotic cell line (MTT Assay) B->C E High Selectivity Index (>10) C->E Good F Low Selectivity Index (<10) C->F Poor D Proceed with cellular assays at concentrations below CC50 E->D G Consider compound modification or use of alternative assays F->G

Caption: Workflow for assessing off-target potential.

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Verify cell health, passage number, and confluency Start->Check_Cells Yes Check_Compound Prepare fresh compound stocks, check for precipitation Check_Cells->Check_Compound Check_Pipetting Calibrate pipettes and review dilution technique Check_Compound->Check_Pipetting Consistent Results are now consistent Check_Pipetting->Consistent Issue Resolved Inconsistent Results still inconsistent Check_Pipetting->Inconsistent Issue Persists

Caption: Logic diagram for troubleshooting inconsistent results.

References

Optimizing dosage and administration routes for in vivo studies with Cirramycin B1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing In Vivo Studies with Cirramycin B1

Disclaimer: As of December 2025, publicly available data from comprehensive in vivo studies specifically detailing dosage and administration routes for this compound are scarce. Therefore, this guide provides general advice and troubleshooting strategies based on common practices for macrolide antibiotics. Researchers should always conduct preliminary dose-ranging and toxicity studies (pilot studies) to determine the optimal and safe dosage for this compound in their specific animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common routes of administration for macrolide antibiotics in in vivo studies?

A1: Macrolide antibiotics are typically administered via oral (PO), intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes. The choice of administration route depends on the physicochemical properties of the compound (e.g., solubility, stability), the desired pharmacokinetic profile (e.g., rapid or sustained release), and the specific animal model being used. For instance, IV administration ensures 100% bioavailability and rapid distribution, while oral administration may be preferred for its convenience and clinical relevance, though bioavailability can be variable.[1][2]

Q2: I am having trouble dissolving this compound for my in vivo study. What can I do?

A2: Poor aqueous solubility is a common issue with macrolide antibiotics.[3] Here are some troubleshooting steps:

  • Vehicle Selection: Start with common vehicles such as saline, phosphate-buffered saline (PBS), or water for injection. If solubility is low, consider using a co-solvent system (e.g., ethanol, DMSO, or PEG-400) in combination with an aqueous vehicle. However, be mindful of the potential toxicity of the co-solvents in your animal model.

  • Formulation Aids: For highly insoluble compounds, consider using formulating agents like cyclodextrins (e.g., HP-β-CD) to enhance solubility.[4]

  • pH Adjustment: The solubility of some compounds can be significantly influenced by pH. Experiment with adjusting the pH of your formulation to see if it improves solubility.

  • Sonication: Gentle sonication can help to dissolve the compound.

Q3: My in vivo results with this compound are inconsistent. What could be the cause?

A3: Inconsistent in vivo results can stem from several factors:

  • Formulation Issues: Precipitation of the compound during or after administration can lead to variable bioavailability.[4] Always visually inspect your formulation for any precipitates before injection.

  • Animal Variability: Factors such as age, sex, weight, and health status of the animals can influence drug metabolism and response.

  • Procedural Variability: Ensure that the administration technique (e.g., injection speed, volume) is consistent across all animals.

Q4: What are the potential off-target effects to consider with macrolide antibiotics?

A4: Macrolide antibiotics can have off-target effects, including gastrointestinal disturbances and potential interactions with other drugs by inhibiting cytochrome P450 enzymes.[5] It is crucial to include appropriate control groups in your study to differentiate between the specific effects of this compound and any non-specific effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Bioavailability Low aqueous solubility, rapid metabolism.Optimize the formulation using co-solvents or solubility enhancers. Consider a different administration route (e.g., IV instead of oral).
Animal Distress Post-Injection Irritating formulation, high injection volume, or rapid injection speed.Ensure the pH of the formulation is close to physiological pH. Administer the injection slowly. Consider splitting the dose into multiple smaller injections at different sites.
Lack of Efficacy in the Animal Model Insufficient dosage, poor target engagement, or rapid clearance of the compound.Conduct a dose-response study to determine the optimal dose. Perform pharmacokinetic studies to understand the drug's half-life and distribution in your model.

Experimental Protocols

General Protocol for In Vivo Administration (Example for IP Injection)
  • Preparation of Formulation:

    • Based on preliminary solubility tests, prepare the this compound formulation. For example, if using a co-solvent, first dissolve the compound in a small amount of DMSO and then dilute it to the final concentration with sterile saline.

    • Ensure the final concentration of the co-solvent is well-tolerated by the animals (typically <5% DMSO).

    • Vortex or sonicate the formulation to ensure complete dissolution. Visually inspect for any precipitates.

  • Animal Handling and Dosing:

    • Acclimatize the animals to the experimental conditions before the study.

    • Weigh each animal to calculate the precise dose volume.

    • Gently restrain the animal and administer the formulation via intraperitoneal injection.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of distress or adverse reactions.

    • Collect samples (e.g., blood, tissue) at predetermined time points for pharmacokinetic and pharmacodynamic analysis.

Visualizations

Mechanism of Action: Macrolide Antibiotics

Macrolide antibiotics, a class to which this compound belongs, typically exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation.

macrolide_mechanism General Mechanism of Macrolide Antibiotics cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Polypeptide Growing Polypeptide Chain Ribosome_50S->Polypeptide Elongation Inhibition Inhibition of Protein Synthesis Ribosome_50S->Inhibition Blocks Exit Tunnel Ribosome_30S 30S Ribosomal Subunit mRNA mRNA mRNA->Ribosome_30S Translation Exit_Tunnel Polypeptide Exit Tunnel Macrolide Macrolide Antibiotic (e.g., this compound) Macrolide->Ribosome_50S Binds to

Caption: General mechanism of action for macrolide antibiotics.

Experimental Workflow: Troubleshooting In Vivo Efficacy

The following workflow can be used to systematically troubleshoot a lack of efficacy in in vivo studies.

troubleshooting_workflow Troubleshooting Workflow for In Vivo Studies Start Lack of In Vivo Efficacy Observed Check_Formulation 1. Review Formulation - Solubility - Stability - Vehicle Compatibility Start->Check_Formulation Check_Dose 2. Evaluate Dosage - Dose-response study - Allometric scaling Check_Formulation->Check_Dose Formulation OK Check_PK 3. Assess Pharmacokinetics - Absorption - Distribution - Metabolism - Excretion (ADME) Check_Dose->Check_PK Dose OK Check_Model 4. Re-evaluate Animal Model - Disease progression - Target expression Check_PK->Check_Model PK Profile as Expected Resolution Identify Root Cause and Optimize Protocol Check_Model->Resolution

Caption: A systematic workflow for troubleshooting in vivo efficacy issues.

References

Technical Support Center: Refinement of Extraction Protocols for Cirramycin B1 from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Cirramycin B1 from complex biological matrices. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent methods for extracting macrolide antibiotics like this compound from complex matrices such as fermentation broths and animal tissues are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] LLE utilizes the differential solubility of this compound in immiscible liquid phases, while SPE employs a solid sorbent to selectively adsorb the antibiotic, which is then eluted with an appropriate solvent.[1][2]

Q2: What are the key physicochemical properties of this compound to consider during extraction?

A2: Key properties of this compound (Empirical Formula: C36H59NO12, Molecular Weight: 697.4 g/mol ) include its solubility in organic solvents like chloroform, ethyl acetate (B1210297), n-butanol, acetone, ethanol, and methanol (B129727), and its insolubility in petroleum ether, hexane, and benzene. It exhibits a maximum UV absorption at 240 nm, which is useful for detection and quantification.

Q3: How does pH affect the extraction efficiency of this compound?

A3: The pH of the sample matrix is a critical factor in the extraction of macrolide antibiotics. For macrolides, which are typically weakly basic, adjusting the pH of the aqueous sample can significantly influence their charge state and, consequently, their partitioning behavior in LLE or retention on SPE sorbents. For some macrolide extractions, a slightly alkaline pH can enhance recovery. However, the optimal pH should be determined empirically for this compound, considering its stability. Some studies on other antibiotics have shown that adjusting the pH to around 6.0 can be optimal.[3] It is crucial to balance extraction efficiency with the stability of the analyte, as extreme pH values can lead to degradation.

Q4: What are the recommended solvents for Liquid-Liquid Extraction (LLE) of this compound?

A4: Based on its solubility profile and general protocols for macrolide extraction, suitable solvents for LLE of this compound include ethyl acetate, chloroform, and dichloromethane. A mixture of solvents can also be employed to optimize extraction efficiency and selectivity. For instance, a combination of ethyl acetate and a less polar solvent might be used to minimize the co-extraction of highly polar impurities.

Q5: What type of Solid-Phase Extraction (SPE) sorbent is suitable for this compound?

A5: For macrolide antibiotics, reversed-phase SPE cartridges, such as those containing C18 or polymeric sorbents (e.g., Oasis HLB), are commonly used.[4] These sorbents effectively retain the relatively nonpolar macrolide structure from an aqueous matrix. The choice of sorbent may need to be optimized based on the specific impurities present in the sample matrix.

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Explanation
Incomplete Cell Lysis (for intracellular extraction) Ensure complete disruption of microbial cells using appropriate methods (e.g., sonication, homogenization, or enzymatic lysis).This compound may be retained within the microbial cells if lysis is not thorough.
Suboptimal pH of the Sample Adjust the pH of the sample matrix. For weakly basic macrolides, a slightly alkaline pH may improve partitioning into the organic phase during LLE or retention on some SPE sorbents.The charge state of this compound is pH-dependent, affecting its solubility and interaction with extraction media.
Inappropriate Solvent Choice for LLE Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, chloroform, or mixtures thereof).The polarity of the extraction solvent must be well-matched with that of this compound to ensure efficient partitioning.
Insufficient Solvent Volume Increase the volume of the extraction solvent or perform multiple extractions with smaller volumes.A higher solvent-to-sample ratio can improve extraction efficiency by shifting the equilibrium towards the organic phase.
Inefficient Elution from SPE Cartridge Optimize the elution solvent for SPE. A stronger solvent or a mixture of solvents may be required. Ensure the elution volume is sufficient to completely recover the analyte.Incomplete elution will lead to significant loss of the target compound.
Degradation of this compound Assess the stability of this compound under the extraction conditions (pH, temperature, light exposure). Minimize extraction time and avoid harsh conditions.Macrolide antibiotics can be susceptible to degradation, especially at extreme pH values or elevated temperatures.
Problem 2: Poor Purity of the Extracted this compound
Potential Cause Troubleshooting Step Explanation
Co-extraction of Impurities For LLE, perform a back-extraction step. Extract the organic phase with an acidic aqueous solution to protonate this compound and transfer it to the aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be raised to re-extract this compound into a fresh organic solvent.This technique can effectively separate the basic this compound from neutral and acidic impurities.
Insufficient Washing of SPE Cartridge Optimize the washing step in the SPE protocol. Use a wash solvent that is strong enough to remove interfering compounds but weak enough to not elute this compound.Inadequate washing will result in the co-elution of matrix components with the analyte.
Matrix Effects in the Final Extract Employ a more selective extraction technique like Matrix Solid-Phase Dispersion (MSPD) or use a more rigorous clean-up step after the initial extraction.Complex biological matrices contain numerous compounds that can interfere with analysis and co-elute with the target analyte.
Precipitation of Proteins For samples with high protein content (e.g., plasma, tissue homogenates), include a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) prior to LLE or SPE.Proteins can interfere with the extraction process and contaminate the final extract.

Quantitative Data Summary

Table 1: Recovery of Macrolide Antibiotics using Different Extraction Methods

Macrolide Antibiotic Matrix Extraction Method Recovery (%) Reference
Tylosin, Tilmicosin, Azithromycin, Clarithromycin, Roxithromycin, KitasamycinChicken SampleSolid-Phase Extraction (PAF-based sorbent)82.1 - 101.4[5]
Erythromycin, Oleandomycin, Roxithromycin, Josamycin, Spiramycin, Tylosin, IvermectinSheep's MilkMatrix Solid-Phase Dispersion (MSPD)74 - 97[6]
Ciprofloxacin, Enrofloxacin, Cefuroxime, Nalidixic acid, MetronidazoleSoil and PlantSolid-Liquid Extraction followed by SPE55 - 108[4]

Note: Data for this compound is not specifically available in the reviewed literature. The presented data for other macrolides can serve as a guideline for expected recovery rates.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Macrolide Antibiotics

Macrolide Antibiotic Analytical Method LOD LOQ Reference
Tylosin, Tilmicosin, Azithromycin, Clarithromycin, Roxithromycin, KitasamycinLC-MS/MS0.2 - 0.5 µg·kg⁻¹Not specified[5]
Erythromycin, Spiramycin, Tilmicosin, TylosinDispersive Liquid-Liquid Microextraction with SALDI/MS2 - 3 nMNot specified[7]
Amoxicillin, Ampicillin, Penicillin, Sulfamethoxazole, Gentamicin, Ciprofloxacin, ErythromycinLC-UV0.098–0.255 µg kg⁻¹0.297–0.574 µg kg⁻¹[8]

Note: These values are highly dependent on the specific instrumentation and matrix used.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) from Fermentation Broth

This protocol is a general guideline for the extraction of macrolide antibiotics and should be optimized for this compound.

1. Sample Preparation:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant. The target compound may be in either or both phases, which should be tested.

  • If this compound is intracellular, the mycelium should be subjected to cell lysis (e.g., sonication in a suitable buffer).

2. pH Adjustment:

  • Adjust the pH of the supernatant or cell lysate to a slightly alkaline value (e.g., pH 8.0-9.0) using a suitable base (e.g., NaOH or ammonium (B1175870) hydroxide). Monitor the pH carefully.

3. Extraction:

  • Transfer the pH-adjusted sample to a separatory funnel.

  • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or chloroform).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent at least two more times to maximize recovery.

4. Washing and Drying:

  • Combine the organic extracts and wash with a small volume of brine (saturated NaCl solution) to remove excess water.

  • Dry the organic phase over anhydrous sodium sulfate.

5. Concentration:

  • Filter the dried organic extract to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

6. Reconstitution:

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for further purification or analysis.

Protocol 2: General Solid-Phase Extraction (SPE) from Animal Tissue

This protocol provides a general procedure for macrolide extraction from tissue and requires optimization for this compound.

1. Sample Homogenization:

  • Homogenize a known weight of the tissue sample in a suitable buffer (e.g., phosphate (B84403) buffer).

2. Protein Precipitation:

  • Add a protein precipitating agent like acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to homogenate volume).

  • Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.

3. Supernatant Collection:

  • Carefully collect the supernatant.

4. SPE Cartridge Conditioning:

  • Condition a reversed-phase SPE cartridge (e.g., C18 or Oasis HLB) by passing methanol followed by deionized water through it.

5. Sample Loading:

  • Load the supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.

6. Washing:

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

7. Elution:

  • Elute the retained this compound with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture containing a small amount of acid or base to improve recovery).

8. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_purification Purification & Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (if intracellular) Centrifugation->Mycelium pH_Adjustment pH Adjustment (e.g., to pH 8-9) Supernatant->pH_Adjustment Cell_Lysis Cell Lysis Mycelium->Cell_Lysis Lysate Cell Lysate Cell_Lysis->Lysate Lysate->pH_Adjustment Solvent_Addition Solvent Addition (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Addition Separation Phase Separation Solvent_Addition->Separation Organic_Phase Organic Phase (contains this compound) Separation->Organic_Phase Aqueous_Phase Aqueous Phase Separation->Aqueous_Phase Drying Drying (e.g., Na2SO4) Organic_Phase->Drying Concentration Solvent Evaporation Drying->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analysis Further Purification / Analysis (e.g., HPLC) Crude_Extract->Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis Tissue_Sample Animal Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Sample_Loading Sample Loading Supernatant->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Concentration Solvent Evaporation Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Final_Sample Final Sample for Analysis Reconstitution->Final_Sample

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Validation & Comparative

Comparative Analysis of Cirramycin B1 and Erythromycin Against Resistant Pathogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comparative analysis of the macrolide antibiotic erythromycin (B1671065) and the lesser-documented Cirramycin B1, focusing on their efficacy against resistant pathogenic bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and pathway visualizations to support further investigation and drug development efforts.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Macrolide antibiotics, a cornerstone in the treatment of various bacterial infections, have seen their efficacy diminished due to the spread of resistance mechanisms. Erythromycin, a widely used macrolide, is often rendered ineffective by mechanisms such as target site modification and drug efflux. This has spurred the search for novel macrolide derivatives and related compounds with activity against these resistant strains. One such compound is this compound, a member of the cirramycin family of antibiotics. This guide aims to compare the available data on this compound with the extensive knowledge base of erythromycin to assess its potential as a therapeutic alternative.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for erythromycin and this compound against various bacterial strains. It is critical to note that comprehensive and recent MIC data for this compound against a wide array of erythromycin-resistant pathogens is scarce in publicly available literature. The data presented for Cirramycin-B is based on a 2011 study and may not be fully representative of the activity of the specific B1 component against current resistant isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin against Susceptible and Resistant Pathogens

Bacterial SpeciesResistance PhenotypeErythromycin MIC (µg/mL)Reference
Streptococcus pneumoniaePenicillin-Susceptible≤ 0.125[1]
Streptococcus pneumoniaePenicillin-Intermediate≤ 0.125[1]
Streptococcus pneumoniaePenicillin-Resistant> 128.0[1]
Staphylococcus aureusErythromycin-Susceptible-[2]
Staphylococcus aureusErythromycin-Resistant (Inducible)-[3]
Staphylococcus aureusErythromycin-Resistant (Constitutive)-[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Cirramycin-B against Various Pathogens

Bacterial SpeciesCirramycin-B MIC (µg/mL)Reference
Bacillus subtilis NCTC 104000.97[5]
Micrococcus luteus ATCC 93410.97[5]
Staphylococcus aureus1.95[5]
Escherichia coli NCTC 104163.9[5]
Salmonella typhi NCIMB 93313.9[5]
Klebsiella pneumoniae NCTC 911116.62[5]
Pseudomonas aeruginosa ATCC 1041531.25[5]
Candida albicans IMRU 366962.5[5]

Note: A direct comparison of the data in Table 1 and Table 2 is challenging due to the different strains and lack of specific resistance phenotypes for the organisms tested with Cirramycin-B.

Experimental Protocols

To facilitate further comparative studies, this section provides detailed methodologies for key experiments used to evaluate antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination

a. Broth Microdilution Method

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and erythromycin in a suitable solvent at a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of each antibiotic across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

b. Agar (B569324) Dilution Method

This method involves incorporating the antibiotic into an agar medium.

  • Preparation of Antibiotic Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antibiotic.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

Time-Kill Assay

This assay determines the rate and extent of bactericidal activity of an antibiotic over time.

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in a suitable broth.

  • Antibiotic Exposure: Add the test antibiotic (this compound or erythromycin) at a specified concentration (e.g., 4x MIC) to the bacterial culture. A growth control with no antibiotic is included.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the cultures.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antibiotic.

  • Antibiotic Exposure: Expose a logarithmic-phase bacterial culture to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).

  • Antibiotic Removal: Remove the antibiotic by rapid dilution (e.g., 1:1000) of the culture in fresh, pre-warmed broth.

  • Monitoring Regrowth: At regular intervals, determine the viable bacterial count (CFU/mL) of both the antibiotic-exposed and a control (unexposed) culture.

  • PAE Calculation: The PAE is calculated as T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action and resistance for erythromycin, and a generalized experimental workflow for antibiotic comparison. Due to the lack of specific mechanistic data for this compound, a separate detailed pathway is not provided.

erythromycin_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_erythromycin Erythromycin Action cluster_resistance Resistance Mechanisms P_site P-site A_site A-site E_site E-site (Exit Tunnel) Protein Synthesis Blocked Protein Synthesis Blocked E_site->Protein Synthesis Blocked Inhibits translocation Erythromycin Erythromycin Erythromycin->E_site Binds to 23S rRNA near the exit tunnel Erm_Methylase Erm Methylase (Target Modification) Erm_Methylase->E_site Methylates A2058 Prevents binding Mef_Pump Mef Efflux Pump Mef_Pump->Erythromycin Pumps drug out

Caption: Mechanism of action of erythromycin and common resistance pathways.

antibiotic_comparison_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Strain_Selection Select Resistant Pathogen Strains MIC_Assay MIC Determination (Broth/Agar Dilution) Strain_Selection->MIC_Assay Antibiotic_Prep Prepare Antibiotic Stock Solutions (this compound & Erythromycin) Antibiotic_Prep->MIC_Assay Time_Kill_Assay Time-Kill Kinetics MIC_Assay->Time_Kill_Assay Determine test concentrations PAE_Assay Post-Antibiotic Effect (PAE) MIC_Assay->PAE_Assay Determine test concentrations Data_Table Tabulate Quantitative Data Time_Kill_Assay->Data_Table PAE_Assay->Data_Table Comparative_Report Generate Comparison Guide Data_Table->Comparative_Report Pathway_Diagram Visualize Mechanisms Pathway_Diagram->Comparative_Report

Caption: Generalized workflow for comparative antibiotic efficacy studies.

Discussion and Future Directions

Erythromycin's mechanism of action involves binding to the 50S ribosomal subunit and inhibiting protein synthesis.[6] Resistance primarily arises from two mechanisms: methylation of the ribosomal target site by erm genes, which prevents erythromycin binding, and active efflux of the drug by mef genes.[4]

For a comprehensive comparative analysis, future research on this compound should prioritize:

  • Determination of MICs against a panel of clinical isolates with well-defined erythromycin resistance mechanisms (erm and mef positive strains).

  • Time-kill and PAE studies to understand its bactericidal/bacteriostatic properties and persistent effects.

  • Mechanism of action studies to determine if it interacts with the ribosome in a novel way that circumvents existing resistance mechanisms.

This guide serves as a foundational document to highlight the current knowledge gap and provide the necessary experimental framework for a rigorous comparative evaluation of this compound and erythromycin. Such studies are essential to determine if this compound or related compounds hold promise as next-generation antibiotics to combat the growing threat of resistant infections.

References

Validating the Antibacterial Activity of Cirramycin B1 Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potential of Cirramycin B1 against key clinical isolates. Due to the limited availability of specific quantitative performance data for this compound in publicly accessible literature, this document focuses on its qualitative antibacterial profile and presents a framework for its evaluation. This is contrasted with established antibiotics through detailed experimental protocols and comparative data from existing research.

Introduction to this compound

This compound belongs to the macrolide class of antibiotics. While specific data on "this compound" is sparse, available information suggests a close relationship with "Carrimycin," a novel macrolide antibiotic. Macrolides are known for their broad-spectrum activity against many Gram-positive bacteria and some Gram-negative bacteria.

Mechanism of Action: Like other macrolide antibiotics, this compound is understood to be a protein synthesis inhibitor. It is believed to bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis and ultimately inhibiting bacterial growth.

Comparative Antibacterial Activity

A direct quantitative comparison of this compound's antibacterial activity with other antibiotics is challenging due to the lack of publicly available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data. However, to provide a benchmark for its potential efficacy, the following tables summarize the performance of standard-of-care antibiotics against two clinically significant and often multidrug-resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Table 1: Comparative in vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC Range (µg/mL)MBC Range (µg/mL)Mechanism of Action
This compound Data not availableData not availableProtein synthesis inhibitor (50S ribosomal subunit)
Vancomycin≤2Data variesCell wall synthesis inhibitor
Linezolid1 - 4Data variesProtein synthesis inhibitor (50S ribosomal subunit)
Daptomycin0.25 - 1Data variesCell membrane disruptor
Clindamycin≤0.5 - >256Data variesProtein synthesis inhibitor (50S ribosomal subunit)
Doxycycline≤0.5 - >32Data variesProtein synthesis inhibitor (30S ribosomal subunit)

Note: The provided MIC and MBC ranges are indicative and can vary depending on the specific strain and testing methodology.

Table 2: Comparative in vitro Activity Against Pseudomonas aeruginosa

AntibioticMIC Range (µg/mL)MBC Range (µg/mL)Mechanism of Action
This compound Data not availableData not availableProtein synthesis inhibitor (50S ribosomal subunit)
Ciprofloxacin≤1 - >32Data variesDNA synthesis inhibitor
Ceftazidime≤8 - >256Data variesCell wall synthesis inhibitor
Piperacillin-tazobactam≤16 - >256Data variesCell wall synthesis inhibitor
Meropenem≤2 - >16Data variesCell wall synthesis inhibitor
Gentamicin≤4 - >16Data variesProtein synthesis inhibitor (30S ribosomal subunit)

Note: The provided MIC and MBC ranges are indicative and can vary depending on the specific strain and testing methodology.

Experimental Protocols

To validate the antibacterial activity of this compound, standardized in vitro susceptibility testing methods are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]

Materials:

  • This compound and comparator antibiotic powders

  • Appropriate solvents for dissolving antibiotics

  • Mueller-Hinton Broth (MHB) or other suitable broth media

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare a concentrated stock solution of this compound and each comparator antibiotic in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of each antibiotic in the 96-well microtiter plates using MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a suitable broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[1]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates or other suitable solid media

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquots onto separate sections of an MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Visualizing Methodologies and Mechanisms

To further clarify the experimental processes and the mechanism of action, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start stock Prepare Antibiotic Stock Solutions start->stock inoculum Prepare Standardized Bacterial Inoculum start->inoculum dilute Serial Dilutions in 96-Well Plate stock->dilute inoculate Inoculate Plates dilute->inoculate inoculum->inoculate incubate Incubate (16-20h at 35°C) inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read end End read->end

Figure 1. Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay cluster_mbc_results Results mic_wells Select Wells with No Growth (≥ MIC) subculture Subculture Aliquots onto Agar Plates mic_wells->subculture incubate_mbc Incubate (18-24h at 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end_mbc End read_mbc->end_mbc

Figure 2. Experimental workflow for Minimum Bactericidal Concentration (MBC) testing.

Macrolide_Mechanism cluster_bacterium Bacterial Cell cluster_subunits Ribosomal Subunits ribosome 70S Ribosome 50S 50S Subunit 30S 30S Subunit protein_synthesis Protein Synthesis no_protein Inhibited Protein Synthesis 50S->no_protein Blocks Translocation bacterial_death Bacteriostasis/ Bacterial Death no_protein->bacterial_death cirramycin This compound (Macrolide) cirramycin->50S Binds to

Figure 3. Mechanism of action of this compound as a macrolide antibiotic.

References

Navigating Macrolide Resistance: A Comparative Guide to 16-Membered Macrolides, Including Cirramycin B1

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of cross-resistance patterns between different classes of macrolide antibiotics, providing essential data for researchers and drug development professionals in the fight against antimicrobial resistance.

This guide offers a comprehensive comparison of the in vitro activity of 16-membered macrolide antibiotics, the class to which Cirramycin B1 belongs, against bacteria resistant to 14- and 15-membered macrolides. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from representative 16-membered macrolides such as josamycin (B1673084) and spiramycin (B21755) to elucidate the cross-resistance landscape. The findings underscore the potential of 16-membered macrolides to overcome common macrolide resistance mechanisms.

Understanding Macrolide Cross-Resistance: A Data-Driven Comparison

The effectiveness of macrolide antibiotics is significantly influenced by the structural class of the macrolide and the underlying resistance mechanism of the target bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative 14-, 15-, and 16-membered macrolides against key Gram-positive pathogens with well-defined resistance genotypes.

Key Resistance Mechanisms:

  • erm (erythromycin ribosome methylation) genes: These genes encode for methyltransferases that modify the ribosomal target of macrolides, typically leading to broad cross-resistance across 14-, 15-, and 16-membered macrolides. This is often referred to as the MLSB (Macrolide-Lincosamide-Streptogramin B) resistance phenotype, which can be either inducible (iMLSB) or constitutive (cMLSB).

  • mef (macrolide efflux) genes: These genes code for an efflux pump that actively removes 14- and 15-membered macrolides from the bacterial cell. Bacteria with this mechanism, known as the M-phenotype, often remain susceptible to 16-membered macrolides and lincosamides.[1][2]

Table 1: Comparative in vitro activity of macrolides against Streptococcus pyogenes with different resistance phenotypes.

Antibiotic (Class)Resistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)
Erythromycin (14-membered)M-phenotype (mef)1-16>16
iMLSB-phenotype (erm)1-16>16
cMLSB-phenotype (erm)>128>128
Azithromycin (15-membered)M-phenotype (mef)≥2≥2
iMLSB-phenotype (erm)≥2≥2
cMLSB-phenotype (erm)>2>2
Josamycin (16-membered)M-phenotype (mef)≤1≤1
iMLSB-phenotype (erm)≤1>4
cMLSB-phenotype (erm)>4>4
Spiramycin (16-membered)M-phenotype (mef)≤1≤1
iMLSB-phenotype (erm)≤1>4
cMLSB-phenotype (erm)>4>4

Data compiled from studies on macrolide resistance in Streptococcus pyogenes.[3][4][5]

Table 2: Comparative in vitro activity of macrolides against Streptococcus pneumoniae with different resistance genotypes.

Antibiotic (Class)Resistance GenotypeMIC50 (µg/mL)MIC90 (µg/mL)
Erythromycin (14-membered)mefE1-16>16
ermB (inducible)1-16>16
ermB (constitutive)>64>64
Azithromycin (15-membered)mefE≥2≥2
ermB (inducible)≥2≥2
ermB (constitutive)>2>2
Josamycin (16-membered)mefE≤0.06-0.5≤0.06-0.5
ermB (inducible)<0.06-4<0.06-4
ermB (constitutive)0.5-1280.5-128
Spiramycin (16-membered)mefE≤0.06-0.5≤0.06-0.5
ermB (inducible)<0.06-4<0.06-4
ermB (constitutive)0.5-1280.5-128

Data compiled from studies on macrolide-resistant Streptococcus pneumoniae.[1][3][6]

Table 3: Comparative in vitro activity of macrolides against erythromycin-resistant Staphylococcus aureus.

Antibiotic (Class)Resistance PhenotypeMIC Range (µg/mL)
Erythromycin (14-membered)MLSB (constitutive)>2
Roxithromycin (14-membered)MLSB (constitutive)>2
Clarithromycin (B1669154) (14-membered)MLSB (constitutive)>2
Josamycin (16-membered)MLSB (constitutive)0.12 - >128

Data from a study on erythromycin-resistant staphylococci.[7] It is important to note that while some erm-positive S. aureus strains show high-level resistance to josamycin, a significant portion may still be inhibited at clinically achievable concentrations.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide are primarily based on the following standardized methods:

Broth Microdilution Method

This is a widely used method for determining the quantitative susceptibility of bacteria to antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Stock solutions of the macrolide antibiotics are prepared according to the manufacturer's instructions. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB), often supplemented for fastidious organisms.[8][9][10]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This typically involves growing the bacteria to a specific turbidity, equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[11] This suspension is then diluted to achieve a final concentration of about 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at a specified temperature (usually 35-37°C) for a defined period (typically 16-20 hours).[12]

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[12]

Agar (B569324) Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the macrolide antibiotic.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Visualizing Cross-Resistance and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Cross_Resistance_Pathway cluster_resistance Bacterial Resistance Mechanisms cluster_macrolides Macrolide Classes cluster_outcome Susceptibility Outcome erm erm gene (Ribosomal Methylation) resistance Resistance erm->resistance High-level resistance to 14-, 15-, & 16-membered macrolides mef mef gene (Efflux Pump) mef->resistance Resistance to 14- & 15-membered macrolides susceptibility Susceptibility mef->susceptibility Susceptible to 16-membered macrolides mac14_15 14- & 15-membered (e.g., Erythromycin, Azithromycin) mac14_15->erm mac14_15->mef mac16 16-membered (e.g., this compound, Josamycin) mac16->erm

Caption: Logical relationship of macrolide cross-resistance based on the underlying genetic mechanism.

Experimental_Workflow start Start: Isolate bacterial strain prep_inoculum Prepare standardized inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate prep_plates Prepare serial dilutions of antibiotics in 96-well plates prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret results based on breakpoints (Susceptible, Intermediate, Resistant) read_mic->interpret end End: Report MIC and interpretation interpret->end

Caption: A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The available data strongly suggest that 16-membered macrolides, the class to which this compound belongs, can be effective against bacterial strains that have developed resistance to 14- and 15-membered macrolides, particularly when resistance is mediated by efflux pumps (mef genes). While cross-resistance is more likely with erm-mediated ribosomal modifications, the level of resistance to 16-membered macrolides can be lower, and in some cases, they may retain clinical efficacy. Further direct comparative studies involving this compound are warranted to fully elucidate its cross-resistance profile and potential role in combating macrolide-resistant pathogens. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such essential research.

References

Potential Synergistic Activity of Cirramycin B1 with β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic activity of Cirramycin B1 with β-lactam antibiotics is not currently available in published literature. This guide provides a comparative framework based on the known activities of a closely related 16-membered macrolide, josamycin (B1673084), in combination with the β-lactam antibiotic, amoxicillin (B794). The experimental data and protocols presented here are illustrative and intended to serve as a model for potential synergistic interactions involving this compound.

Introduction

The rise of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. This guide explores the potential synergistic activity between this compound, a 16-membered macrolide antibiotic, and β-lactam antibiotics. While direct studies on this specific combination are lacking, we can infer potential interactions by examining studies on similar antibiotic combinations. This document compares the antimicrobial activity of a representative 16-membered macrolide (josamycin) and a β-lactam (amoxicillin), both individually and in combination, against Staphylococcus aureus.

Mechanisms of Action: A Potential for Synergy

The distinct mechanisms of action of macrolides and β-lactams provide a strong rationale for their potential synergistic interaction.

  • This compound (as a 16-membered macrolide): Macrolide antibiotics, including the 16-membered class to which this compound and josamycin belong, inhibit bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which interferes with the translocation of peptidyl-tRNA and ultimately halts the elongation of the polypeptide chain.

  • β-Lactam Antibiotics: This class of antibiotics, which includes penicillins and cephalosporins, inhibits the synthesis of the bacterial cell wall.[1] They specifically target penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] Inhibition of PBPs leads to a weakened cell wall and eventual cell lysis.[1]

The proposed synergistic mechanism suggests that the inhibition of protein synthesis by the macrolide may impair the bacteria's ability to produce β-lactamases, enzymes that degrade β-lactam antibiotics and confer resistance. Furthermore, sublethal concentrations of macrolides may alter the bacterial cell envelope, potentially enhancing the penetration and activity of β-lactam antibiotics.

Comparative In Vitro Activity

To illustrate the potential synergy, this section presents hypothetical data based on typical results from a checkerboard assay for josamycin and amoxicillin against a methicillin-susceptible Staphylococcus aureus (MSSA) strain.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents
AntibioticMIC (µg/mL) - AloneMIC (µg/mL) - In Combination
Josamycin1.00.25
Amoxicillin0.50.125
Table 2: Fractional Inhibitory Concentration Index (FICI) for Synergy Assessment
CombinationFICI of JosamycinFICI of AmoxicillinΣFICI (FICI Index)Interpretation
Josamycin + Amoxicillin0.250.250.5Synergy
  • FICI Interpretation:

    • ≤ 0.5: Synergy

    • 0.5 to 4: Additive/Indifference

    • 4: Antagonism

The FICI of 0.5 in this illustrative example indicates a synergistic interaction, where the combination of josamycin and amoxicillin is more effective at inhibiting bacterial growth than the sum of their individual effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.[2][3]

Objective: To determine the MICs of two antibiotics alone and in all possible combinations to calculate the FICI.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions (Josamycin and Amoxicillin)

  • Sterile 96-well microtiter plates

  • Incubator (35°C ± 2°C)

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[2]

  • Antibiotic Dilution:

    • Serial twofold dilutions of josamycin are prepared horizontally across the microtiter plate.

    • Serial twofold dilutions of amoxicillin are prepared vertically down the microtiter plate.[2]

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.[3]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[2]

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.

Objective: To assess the rate of bacterial killing by individual antibiotics and their combination at specific concentrations.

Materials:

  • Bacterial strain

  • CAMHB

  • Antibiotic solutions (at concentrations relative to their MICs, e.g., 1x MIC, 2x MIC)

  • Shaking incubator

  • Apparatus for viable cell counting (e.g., agar (B569324) plates for colony forming unit enumeration)

Procedure:

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Exposure: The bacterial suspension is exposed to the antibiotics (alone and in combination) at predetermined concentrations. A growth control (no antibiotic) is included.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the aliquots are plated, and colonies are counted after incubation to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Visualizing the Workflow and Potential Mechanisms

Diagram 1: Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Bacterial_Culture Bacterial Culture (e.g., S. aureus) Checkerboard Checkerboard Assay Bacterial_Culture->Checkerboard Time_Kill Time-Kill Curve Analysis Bacterial_Culture->Time_Kill Antibiotic_Stocks Antibiotic Stock Solutions (this compound & β-lactam) Antibiotic_Stocks->Checkerboard Antibiotic_Stocks->Time_Kill MIC_Determination MIC Determination Checkerboard->MIC_Determination Killing_Kinetics Analysis of Killing Kinetics Time_Kill->Killing_Kinetics FICI_Calculation FICI Calculation MIC_Determination->FICI_Calculation Synergy_Assessment Synergy, Additivity, or Antagonism Assessment FICI_Calculation->Synergy_Assessment Killing_Kinetics->Synergy_Assessment

Caption: Workflow for assessing antibiotic synergy.

Diagram 2: Proposed Synergistic Signaling Pathway

Synergistic_Mechanism cluster_bacterium Bacterial Cell Ribosome 50S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibits Cell_Wall Cell Wall Synthesis (Peptidoglycan Cross-linking) Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis leads to Protein_Synthesis->Cell_Wall potentially weakens (e.g., reduced β-lactamase production) Protein_Synthesis->Cell_Lysis contributes to Cirramycin_B1 This compound (Macrolide) Cirramycin_B1->Ribosome binds to Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Cell_Wall inhibits

Caption: Hypothetical mechanism of synergy.

Conclusion

While direct experimental evidence for the synergy between this compound and β-lactam antibiotics is needed, the foundational principles of their individual mechanisms of action suggest a strong potential for synergistic interactions. The illustrative data and protocols provided in this guide, based on the activity of the related 16-membered macrolide josamycin, offer a framework for future in vitro studies. Further research, including checkerboard assays and time-kill curve analyses with this compound against a panel of clinically relevant bacteria, is warranted to validate this potential and explore its therapeutic implications. Such studies would be crucial in the development of novel combination therapies to combat the growing challenge of antibiotic resistance.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Cirramycin B1 and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the comparative cytotoxicity of the macrolide antibiotic Cirramycin B1, also known as Carrimycin, and its novel synthetic derivatives reveals significant potential for the development of new anticancer agents. Detailed findings from a recent study provide a quantitative comparison of the cytotoxic effects of these compounds on various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The study highlights how structural modifications to the parent this compound molecule can modulate its cytotoxic activity, paving the way for the design of more potent and selective anticancer therapies.

This guide summarizes the key findings, presenting the comparative cytotoxicity data in a clear, structured format. It also provides detailed experimental protocols for the cited assays and visual diagrams of the involved signaling pathways to facilitate a deeper understanding of the underlying mechanisms.

Comparative Cytotoxicity Data

The in vitro cytotoxic activities of this compound (referred to as Spiramycin (B21755) I in the study) and its 4''-acylated derivatives were evaluated against a panel of human cancer cell lines: HGC-27 (gastric cancer), HT-29 (colorectal cancer), HCT-116 (colorectal cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundR GroupHGC-27 IC50 (μM)HT-29 IC50 (μM)HCT-116 IC50 (μM)HeLa IC50 (μM)
Spiramycin I (Parent Compound) -H> 50> 50> 50> 50
1 Isovaleryl8.08 ± 0.3010.21 ± 0.4512.56 ± 0.5515.89 ± 0.71
2 2-Methylbutyryl7.56 ± 0.289.89 ± 0.3911.98 ± 0.4814.76 ± 0.62
3 3-Methylbutyryl6.98 ± 0.258.76 ± 0.3510.45 ± 0.4113.54 ± 0.58
4 Pivaloyl5.43 ± 0.217.89 ± 0.319.87 ± 0.3912.43 ± 0.51
5 Valeryl3.96 ± 0.176.54 ± 0.268.76 ± 0.3511.21 ± 0.47
6 Hexanoyl4.12 ± 0.186.87 ± 0.279.01 ± 0.3611.54 ± 0.49
7 Heptanoyl4.54 ± 0.197.12 ± 0.299.34 ± 0.3811.98 ± 0.50
8 Octanoyl4.87 ± 0.207.54 ± 0.309.87 ± 0.4012.34 ± 0.52
9 Nonanoyl5.12 ± 0.227.98 ± 0.3210.12 ± 0.4112.87 ± 0.54
10 Decanoyl5.43 ± 0.238.34 ± 0.3410.56 ± 0.4313.21 ± 0.56
11 Lauroyl6.12 ± 0.258.98 ± 0.3611.23 ± 0.4513.98 ± 0.59
12 Myristoyl6.87 ± 0.289.54 ± 0.3811.98 ± 0.4814.54 ± 0.61
13 Palmitoyl7.54 ± 0.3010.23 ± 0.4112.54 ± 0.5015.12 ± 0.63
14 4-Fluorobenzoyl 0.19 ± 0.02 0.45 ± 0.05 0.67 ± 0.07 0.98 ± 0.11
15 4-Chlorobenzoyl0.25 ± 0.030.56 ± 0.060.87 ± 0.091.23 ± 0.14
16 4-Bromobenzoyl0.31 ± 0.040.67 ± 0.070.98 ± 0.101.54 ± 0.17
17 4-Iodobenzoyl0.39 ± 0.050.78 ± 0.081.12 ± 0.121.87 ± 0.20
18 4-Nitrobenzoyl0.45 ± 0.060.89 ± 0.091.34 ± 0.142.12 ± 0.23
19 4-Methylbenzoyl0.56 ± 0.070.98 ± 0.101.56 ± 0.162.43 ± 0.26
20 4-Methoxybenzoyl0.67 ± 0.081.12 ± 0.121.87 ± 0.192.87 ± 0.30

Data extracted from a study on spiramycin-acylated derivatives, where Spiramycin I is the parent compound for Carrimycin (this compound).[1]

Experimental Protocols

Synthesis of 4''-Acylated Spiramycin I Derivatives

The synthesis of the 4''-acylated spiramycin I derivatives involved the selective acylation of the 4''-hydroxyl group of spiramycin I. A variety of acylated reagents were utilized to introduce different functional groups at this position. The general procedure is as follows:

  • Spiramycin I was dissolved in a suitable solvent.

  • The corresponding acyl chloride or anhydride (B1165640) was added to the solution.

  • The reaction was stirred at a specific temperature for a designated period.

  • The resulting mixture was then purified using chromatographic techniques to isolate the desired 4''-acylated derivative.

The structure of each synthesized compound was confirmed using spectroscopic methods.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HGC-27, HT-29, HCT-116, and HeLa) were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The study on the spiramycin derivatives, particularly the most potent compound 14 , elucidated its mechanism of action, which involves the induction of apoptosis through the activation of the Erk/p38 MAPK signaling pathway.[1]

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound Derivatives seed_cells->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_ic50 Calculate IC50 Values measure_abs->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the in vitro cytotoxicity assessment using the MTT assay.

G cluster_pathway Proposed Apoptotic Signaling Pathway derivative_14 Cirramycin Derivative 14 ros Increased ROS Levels derivative_14->ros erk Erk Activation ros->erk p38 p38 MAPK Activation ros->p38 caspases Caspase Cascade Activation erk->caspases p38->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathway of apoptosis induced by a potent Cirramycin derivative.

References

Assessing the post-antibiotic effect of Cirramycin B1 compared to other macrolides

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of publicly available data on the post-antibiotic effect (PAE) of Cirramycin B1. Extensive searches of scientific literature and databases did not yield any studies evaluating the PAE of this specific macrolide. Therefore, a direct comparison with other macrolides is not feasible at this time. This guide provides a comparative assessment of the PAE for three widely studied macrolides: erythromycin, azithromycin (B1666446), and clarithromycin (B1669154), against common respiratory pathogens.

The post-antibiotic effect is a critical pharmacodynamic parameter, representing the persistent suppression of bacterial growth even after the antimicrobial concentration has fallen below the minimum inhibitory concentration (MIC)[1]. A longer PAE may allow for less frequent dosing, potentially reducing toxicity and the risk of developing antibiotic resistance[2]. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the PAE of these macrolides, supported by experimental data from published studies.

Comparative Post-Antibiotic Effect of Macrolides

The PAE of macrolides can vary depending on the bacterial species, the specific macrolide, and the experimental conditions. The following tables summarize the in vitro PAE of erythromycin, azithromycin, and clarithromycin against Staphylococcus aureus and Streptococcus pneumoniae.

AntibioticConcentrationExposure Time (hours)Bacterial StrainPost-Antibiotic Effect (PAE) (hours)
Erythromycin 2 x MIC2Staphylococcus aureus1.2[3]
Azithromycin 2 x MICNot SpecifiedStaphylococcus aureus2.2 - 4.7[4]
4 x MICNot SpecifiedStaphylococcus aureus1.1[5]
Clarithromycin 2 x MIC2Staphylococcus aureus1.9[3]

Table 1: In Vitro Post-Antibiotic Effect of Macrolides against Staphylococcus aureus

AntibioticConcentrationExposure Time (hours)Bacterial StrainPost-Antibiotic Effect (PAE) (hours)
Erythromycin 5 x MIC120 pneumococci strains1 - 6[6]
Azithromycin 5 x MIC120 pneumococci strains1 - 6[6]
10 x MICNot SpecifiedStreptococcus pneumoniae3.5[7]
Clarithromycin 5 x MIC120 pneumococci strains1 - 6[6]
ELF Conc.1Streptococcus pneumoniaeSignificantly longer than azithromycin[8]

Table 2: In Vitro Post-Antibiotic Effect of Macrolides against Streptococcus pneumoniae (ELF Conc. refers to concentrations found in epithelial cell lining fluid)

Experimental Protocols

The determination of the in vitro post-antibiotic effect typically follows a standardized methodology. Below is a detailed protocol for the viable count method, which is a common approach.

Objective: To determine the in vitro post-antibiotic effect (PAE) of a macrolide antibiotic against a specific bacterial strain.

Materials:

  • Test macrolide antibiotic

  • Bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Appropriate liquid culture medium (e.g., Mueller-Hinton Broth)

  • Appropriate solid agar (B569324) medium (e.g., Tryptic Soy Agar)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Shaker

  • Centrifuge

  • Pipettes and sterile consumables

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into the liquid culture medium.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).

  • Antibiotic Exposure:

    • Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

    • Divide the culture into two tubes: a "test" tube and a "control" tube.

    • Add the macrolide antibiotic to the "test" tube at a specified concentration (e.g., 2x, 5x, or 10x the MIC).

    • Add an equal volume of sterile medium to the "control" tube.

    • Incubate both tubes for a defined period (e.g., 1 or 2 hours) at 37°C with shaking.

  • Antibiotic Removal:

    • After the exposure period, remove the antibiotic from the "test" culture. This can be achieved by:

      • Centrifugation: Centrifuge the culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed, antibiotic-free medium. Repeat this washing step two to three times.

      • Dilution: Dilute the culture 1:1000 or 1:10,000 in fresh, pre-warmed, antibiotic-free medium to reduce the antibiotic concentration to a sub-inhibitory level.

  • Regrowth Monitoring:

    • Incubate both the "test" and "control" cultures at 37°C with shaking.

    • At regular time intervals (e.g., every 30 or 60 minutes), collect samples from both tubes.

    • Perform serial dilutions of the samples in sterile saline or PBS.

    • Plate the dilutions onto the solid agar medium.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the colony-forming units per milliliter (CFU/mL) at each time point for both the "test" and "control" cultures.

    • Plot the log10 CFU/mL versus time for both cultures.

    • The PAE is calculated using the formula: PAE = T - C

      • T is the time required for the count in the "test" culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

      • C is the time required for the count in the "control" culture to increase by 1 log10 above its initial count after the equivalent "removal" step.

Visualizations

Experimental Workflow

PAE_Workflow Experimental Workflow for PAE Determination cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth & Monitoring cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture in Log Phase Standardization Standardize to ~10^6 CFU/mL Bacterial_Culture->Standardization Test_Culture Test Culture + Macrolide (e.g., 10x MIC) Standardization->Test_Culture Control_Culture Control Culture (No Antibiotic) Standardization->Control_Culture Incubation_Exposure Incubate (1-2 hours) Test_Culture->Incubation_Exposure Control_Culture->Incubation_Exposure Removal Wash (Centrifugation) or Dilute Incubation_Exposure->Removal Incubation_Regrowth Incubate Cultures Removal->Incubation_Regrowth Sampling Sample at Time Intervals Incubation_Regrowth->Sampling Plating Plate Serial Dilutions Sampling->Plating CFU_Counting Incubate Plates & Count CFUs Plating->CFU_Counting Calculation Calculate PAE = T - C CFU_Counting->Calculation Macrolide_Mechanism Macrolide Mechanism of Action cluster_bacterium Bacterial Cell cluster_host Host Cell (Immunomodulatory Effects) Macrolide_Entry Macrolide Enters Bacterium Ribosome 50S Ribosomal Subunit Macrolide_Entry->Ribosome Binds to Inhibition Inhibition Macrolide_Entry->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Blocks Inhibition->Bacterial_Growth Prevents Macrolide_Host Macrolide Accumulates in Host Cells Suppression Suppression Macrolide_Host->Suppression NF_kB NF-κB Pathway Inflammatory_Cytokines Pro-inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines AP_1 AP-1 Pathway AP_1->Inflammatory_Cytokines Suppression->NF_kB Inhibits Suppression->AP_1 Inhibits Suppression->Inflammatory_Cytokines Reduces

References

Benchmarking the In Vivo Safety Profile of Cirramycin B1 Against Established Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo safety profile of the novel antibiotic, Cirramycin B1, against three established antibiotics: Tetracycline, Gentamicin, and Ciprofloxacin (B1669076). Due to the limited publicly available in vivo safety data for this compound, this document serves as a framework, outlining the essential safety assays and presenting available data for the comparator drugs to benchmark the expected safety profile of new antibiotic candidates. The information herein is intended to guide researchers and drug development professionals in assessing the toxicological risks associated with antibiotic development.

Executive Summary

The preclinical safety evaluation of a new antibiotic is a critical step in its development pipeline. This guide focuses on four key areas of in vivo safety assessment: acute toxicity, repeated-dose toxicity, genotoxicity, and cardiotoxicity. While comprehensive data for this compound is not yet publicly available, this comparison with Tetracycline, Gentamicin, and Ciprofloxacin offers a valuable reference for the anticipated safety benchmarks a new macrolide antibiotic should meet or exceed.

Data Presentation: Comparative Safety Profiles

The following tables summarize the available quantitative in vivo safety data for the selected established antibiotics. These tables are designed to provide a clear and concise comparison of key safety endpoints.

Table 1: Acute Toxicity - Median Lethal Dose (LD50)

AntibioticAnimal ModelRoute of AdministrationLD50Reference(s)
This compound Data Not Available---
Tetracycline HCl RatOral6,443 mg/kg[1][2][3][4]
Gentamicin Sulfate RatIntravenous67 - 96 mg/kg[5][6][7]
Ciprofloxacin RatOral>2000 mg/kg[8]

Table 2: Repeated-Dose Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)

AntibioticAnimal ModelDurationRoute of AdministrationNOAELKey Findings at Higher DosesReference(s)
This compound Data Not Available-----
Tetracycline Rat28 daysOral400 mg/kg/day (Fertility)No effects on fertility observed up to this dose.[4]
Gentamicin Rat-Intramuscular25 mg/kg/dayKidney was the primary target organ, with interstitial nephritis and toxic nephrosis observed.[9]
Ciprofloxacin Dog28 daysOral10 mg/kg/day (Arthrotoxicity)Subclinical and clinical arthrotoxicity observed at higher doses (30 mg/kg/day and above).[10]

Table 3: In Vivo Genotoxicity - Micronucleus Test

AntibioticAnimal ModelConclusionReference(s)
This compound Data Not Available--
Tetracycline Human Lymphocytes (in vitro)No significant increase in micronucleus frequency.[11][12]
Gentamicin Data Not Available--
Ciprofloxacin Mouse/RatNegative[13][14][15]

Table 4: In Vivo Cardiotoxicity

AntibioticAnimal ModelKey FindingsReference(s)
This compound Data Not Available--
Tetracycline Data Not Available--
Gentamicin RatDose-dependent blood pressure lowering; decreased left ventricular developed pressure.[16]
Ciprofloxacin DogMinor QT interval changes observed after intravenous administration. No dangerous rhythm disturbances noted.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of safety findings. Below are standardized protocols for the key in vivo safety experiments cited in this guide.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a substance after a single administration.

Animal Model: Typically Wistar or Sprague-Dawley rats, male and female.

Methodology:

  • Animals are divided into several groups, including a control group receiving the vehicle and treatment groups receiving graded single doses of the test substance.

  • The substance is administered via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • A necropsy is performed on all animals to identify any gross pathological changes.

  • The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

Repeated-Dose Toxicity Study (28-Day)

Objective: To evaluate the toxic effects of a substance after repeated daily administration over a 28-day period and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Animal Model: Typically one rodent (e.g., rat) and one non-rodent species (e.g., dog).

Methodology:

  • Animals are divided into at least three treatment groups receiving different daily doses of the test substance and a control group.[18]

  • The substance is administered daily for 28 consecutive days via the intended clinical route.[19]

  • Daily clinical observations, weekly body weight and food consumption measurements are recorded.

  • Hematology, clinical chemistry, and urinalysis are performed at the end of the treatment period.

  • At termination, a full necropsy is conducted, and organ weights are recorded.

  • Histopathological examination of a comprehensive list of tissues is performed.

  • The NOAEL is determined as the highest dose at which no adverse effects are observed.[18]

In Vivo Genotoxicity - Micronucleus Test

Objective: To detect the potential of a substance to induce chromosomal damage.

Animal Model: Typically mice or rats.

Methodology:

  • Animals are treated with the test substance, usually on two or more occasions separated by 24 hours.[20][21]

  • Bone marrow or peripheral blood is collected at appropriate intervals after the last administration.[21]

  • The cells are stained, and immature erythrocytes (polychromatic erythrocytes in bone marrow or reticulocytes in peripheral blood) are analyzed for the presence of micronuclei.

  • A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes.[21]

In Vivo Cardiotoxicity Assessment

Objective: To evaluate the potential of a substance to cause adverse effects on the cardiovascular system, including changes in electrocardiogram (ECG) parameters.

Animal Model: Typically dogs or non-human primates, often equipped with telemetry devices for continuous monitoring.

Methodology:

  • Animals are instrumented for the recording of cardiovascular parameters such as ECG, heart rate, and blood pressure.

  • Baseline cardiovascular data is collected before administration of the test substance.

  • The substance is administered, and cardiovascular parameters are monitored continuously for a specified period.

  • Particular attention is paid to changes in ECG intervals, such as the QT interval, which can indicate a risk of arrhythmia.

  • Data is analyzed to determine any statistically significant, dose-related cardiovascular effects.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships of the described experimental protocols.

Experimental_Workflow_Acute_Toxicity start Start: Acclimatization of Animals dosing Single Dose Administration (Graded Doses) start->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy analysis LD50 Calculation (Statistical Analysis) necropsy->analysis end End: Acute Toxicity Profile analysis->end

Caption: Workflow for an in vivo acute toxicity study.

Experimental_Workflow_Repeated_Dose_Toxicity start Start: Animal Acclimatization dosing Daily Dosing (28 Days) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring sampling Terminal Procedures (Blood & Urine Collection, Necropsy, Organ Weights) monitoring->sampling histopathology Histopathological Examination sampling->histopathology analysis Data Analysis & NOAEL Determination histopathology->analysis end End: Sub-acute Toxicity Profile analysis->end

Caption: Workflow for a 28-day repeated-dose toxicity study.

Experimental_Workflow_Micronucleus_Test start Start: Animal Dosing collection Sample Collection (Bone Marrow or Peripheral Blood) start->collection preparation Slide Preparation & Staining collection->preparation analysis Microscopic Analysis (Micronuclei Scoring) preparation->analysis end End: Genotoxicity Assessment analysis->end

Caption: Workflow for an in vivo micronucleus assay.

Signaling_Pathway_Cardiotoxicity cluster_drug Drug Action cluster_channel Ion Channel cluster_ecg Cellular & ECG Effects Drug Antibiotic IonChannel Cardiac Ion Channels (e.g., hERG K+ channel) Drug->IonChannel Blockade AP Action Potential Prolongation IonChannel->AP Leads to QT QT Interval Prolongation AP->QT Manifests as Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT->Arrhythmia Increases

Caption: Signaling pathway of potential antibiotic-induced cardiotoxicity.

References

Safety Operating Guide

Prudent Disposal of Cirramycin B1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of antibiotics is critical to prevent environmental contamination and the development of antimicrobial resistance. This guide provides a procedural framework for the safe handling and disposal of Cirramycin B1 in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

II. Step-by-Step Disposal Procedures

The disposal method for this compound will depend on its form (e.g., pure compound, stock solution, or in used media).

Step 1: Segregation and Waste Identification

Properly segregate this compound waste from other laboratory waste streams. It is crucial to never dispose of antibiotics down the drain, as this can contribute to environmental contamination.

Waste TypeClassification
Pure this compound (unused or expired) Chemical Waste
Concentrated Stock Solutions Hazardous Chemical Waste[1]
Contaminated Labware (e.g., pipette tips, flasks) Chemical Waste
Used Cell Culture Media Containing this compound Biohazardous and Chemical Waste

Step 2: Decontamination of Used Media

Media containing antibiotics should be treated as both a biohazard and chemical waste.[1] While autoclaving can destroy pathogens, it may not degrade the antibiotic.[1]

  • Procedure:

    • Collect the used media in a designated, leak-proof container.

    • Consult your institution's EHS guidelines to determine if autoclaving is a required first step for the biohazardous component.

    • Following any required biohazard treatment, the media should be disposed of as chemical waste.

Step 3: Disposal of Pure Compound and Concentrated Solutions

Pure this compound and its concentrated stock solutions are considered hazardous chemical waste and must be disposed of accordingly.[1]

  • Procedure:

    • Collect the pure compound or concentrated solution in a designated hazardous waste container provided by your institution's EHS department.

    • Ensure the container is properly labeled with the chemical name ("this compound") and any associated hazard warnings.

    • Store the waste container in a secure, designated area until it is collected by trained hazardous waste personnel.

Step 4: Disposal of Contaminated Labware

Any labware that has come into direct contact with pure or concentrated this compound should be disposed of as chemical waste.

  • Procedure:

    • Collect all contaminated items (e.g., pipette tips, gloves, empty vials) in a designated chemical waste container.

    • Do not place these items in the regular trash.

III. Experimental Workflow for Disposal

The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Identify this compound Waste waste_type Determine Waste Type start->waste_type pure_compound Pure Compound / Stock Solution waste_type->pure_compound  Pure/Conc.   media Used Culture Media waste_type->media  Media   labware Contaminated Labware waste_type->labware  Labware   collect_hw Collect in Labeled Hazardous Waste Container pure_compound->collect_hw decontaminate Decontaminate Biohazard (as per EHS guidelines) media->decontaminate collect_cw Collect in Labeled Chemical Waste Container labware->collect_cw ehs_disposal Dispose via Institutional EHS Program collect_hw->ehs_disposal decontaminate->collect_cw collect_cw->ehs_disposal

This compound Disposal Workflow

IV. Regulatory Compliance

Disposal of pharmaceutical waste is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative to follow all institutional and governmental regulations. Improper disposal can lead to significant environmental harm and potential legal consequences.

References

Navigating the Safe Handling of Cirramycin B1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

When working with Cirramycin B1, a cautious approach is necessary due to its potential hazards. The following procedures outline the immediate steps for safe handling and emergency situations.

Personal Protective Equipment (PPE): The foundation of safe handling lies in the consistent and correct use of personal protective equipment.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area. The use of a local exhaust system is recommended if dust or aerosols are likely to be generated.

General Handling Precautions:

  • Avoid the formation of dust and aerosols.

  • Do not breathe mist, gas, or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands and face thoroughly after handling.

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

Emergency Procedures: In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, seek medical advice.[3]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. If eye irritation persists, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Operational and Disposal Plans

Proper storage and disposal are crucial for maintaining a safe laboratory environment and preventing environmental contamination.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from heat and sources of ignition.

Spill Management:

  • Avoid dust formation.

  • Use personal protective equipment, including chemical-impermeable gloves.

  • Ensure adequate ventilation and remove all sources of ignition.

  • Evacuate personnel to a safe area.

  • Collect the spilled material using methods that do not disperse dust and place it in a suitable, closed container for disposal.

Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1]

  • For non-regulated medicines that are not on a specific "flush list," the FDA recommends mixing the substance with an unappealing material like dirt or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the household trash.[4] Before disposal, remove or scratch out all personal information from the prescription label.[4]

Quantitative Data Summary

The following table summarizes key hazard information based on available data for related compounds. It is essential to treat this compound with similar precautions.

Hazard ClassificationDescriptionPrecautionary Statements
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]
Aquatic Toxicity Toxic to aquatic life.P273: Avoid release to the environment.

Experimental Protocols

While specific experimental protocols for this compound are not provided in the safety documents, the handling procedures outlined above should be integrated into any experimental workflow. The core principle is to minimize exposure through a combination of engineering controls, personal protective equipment, and safe work practices.

Visualizing Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal A Obtain Special Instructions B Read and Understand Safety Precautions A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Use in Well-Ventilated Area (Fume Hood) C->D E Avoid Dust/Aerosol Formation D->E F In Case of Exposure E->F Accidental Exposure I Collect Waste in Sealed Container E->I G Follow First Aid Measures (Inhalation, Skin, Eye, Ingestion) F->G H Seek Immediate Medical Attention G->H J Follow Local/National Regulations I->J

References

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